molecular formula C12H11N B1595612 2-Methyl-3-phenylpyridine CAS No. 3256-89-1

2-Methyl-3-phenylpyridine

Cat. No.: B1595612
CAS No.: 3256-89-1
M. Wt: 169.22 g/mol
InChI Key: YLUZKERNKYNCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenylpyridine is a useful research compound. Its molecular formula is C12H11N and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUZKERNKYNCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344560
Record name 2-Methyl-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3256-89-1
Record name 2-Methyl-3-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3256-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-phenylpyridine: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylpyridine (CAS No: 3256-89-1), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, molecular structure, and key reactive characteristics. This document will explore its role as a versatile building block, particularly highlighting its utility in advanced C-H activation strategies. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this pyridine derivative in their work.

Introduction: The Significance of the Arylpyridine Scaffold

Pyridine and its derivatives are fundamental building blocks in the landscape of organic chemistry and drug discovery. As a structural isostere of benzene, the six-membered, nitrogen-containing heterocycle is a ubiquitous core in a vast number of pharmaceuticals, agrochemicals, and natural products like vitamins and coenzymes.[1] The pyridine scaffold's prevalence is due to several key factors: the nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metals, and the ring itself can be readily functionalized to create complex molecular architectures.[1] Over 7,000 existing drug molecules incorporate this privileged structure.[1]

Arylpyridines, a subclass featuring a phenyl group substituent, are of particular importance. These compounds, including this compound, serve as critical precursors in materials science and catalysis.[1] For instance, 2-phenylpyridine is a renowned ligand used in creating highly phosphorescent iridium(III) and platinum(II) complexes, which are crucial components in Organic Light Emitting Diodes (OLEDs).[1] The broader family of pyridine derivatives exhibits a wide range of biological activities and is used in agents developed as herbicides, fungicides, and insecticides.[2] In drug design, pyridine-containing compounds are employed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among many other therapeutic applications.[3]

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₁N, consists of a pyridine ring substituted with a methyl group at the C2 position and a phenyl group at the C3 position.[4][5] The presence and positioning of these substituents define its steric and electronic properties, which in turn dictate its reactivity and utility.

Core Structural Features:
  • Pyridine Ring: Aromatic, electron-deficient heterocycle. The nitrogen atom imparts basicity (pKa ≈ 5.57) and acts as a coordinating atom.[6]

  • Methyl Group (C2): An electron-donating group that can influence the electron density of the pyridine ring. Its position adjacent to the nitrogen atom creates steric hindrance.

  • Phenyl Group (C3): A bulky aromatic substituent that provides a site for further functionalization. The bond between the pyridine and phenyl rings is rotatable.[4]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 3256-89-1[4][5]
Molecular Formula C₁₂H₁₁N[4][5]
Molecular Weight 169.22 g/mol [4][5]
Boiling Point 136-137 °C (at 15 Torr)[4][6]
Density 1.0557 g/cm³ (at 25 °C)[4][6]
Flash Point 108.1 °C[4]
Refractive Index 1.568[4]
pKa (Predicted) 5.57 ± 0.10[6]
XLogP3 2.9 - 3.06[4][5]
Topological Polar Surface Area 12.9 Ų[4][5]

graph "2_Methyl_3_phenylpyridine_Structure" {
layout="neato";
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0.866!", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; C2 [label="C", pos="-0.75,0.433!"]; C3 [label="C", pos="-0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="0.75,-0.433!"]; C6 [label="C", pos="0.75,0.433!"];

// Methyl group on C2 C_Me [label="CH₃", pos="-1.5,0.866!", fontcolor="#202124"];

// Phenyl group on C3 C1_Ph [label="C", pos="-1.5,-0.866!"]; C2_Ph [label="C", pos="-1.5,-1.732!"]; C3_Ph [label="C", pos="-2.25,-2.165!"]; C4_Ph [label="C", pos="-3,-1.732!"]; C5_Ph [label="C", pos="-3,-0.866!"]; C6_Ph [label="C", pos="-2.25,-0.433!"]; H2_Ph [label="H", pos="-1.0,-2.165!"]; H3_Ph [label="H", pos="-2.25,-2.831!"]; H4_Ph [label="H", pos="-3.5,-2.165!"]; H5_Ph [label="H", pos="-3.5,-0.433!"]; H6_Ph [label="H", pos="-2.25,0.233!"];

// Hydrogens on pyridine ring H4 [label="H", pos="0,-1.532!"]; H5 [label="H", pos="1.416,-0.733!"]; H6 [label="H", pos="1.416,0.733!"];

// Define bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];

C2 -- C_Me [label=""]; C3 -- C1_Ph [label=""];

C1_Ph -- C2_Ph [label=""]; C2_Ph -- C3_Ph [label=""]; C3_Ph -- C4_Ph [label=""]; C4_Ph -- C5_Ph [label=""]; C5_Ph -- C6_Ph [label=""]; C6_Ph -- C1_Ph [label=""];

// Add hydrogens to phenyl ring C2_Ph -- H2_Ph; C3_Ph -- H3_Ph; C4_Ph -- H4_Ph; C5_Ph -- H5_Ph; C6_Ph -- H6_Ph;

// Add hydrogens to pyridine ring C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: Molecular structure of this compound.

Reactivity and Key Synthetic Applications

The chemical behavior of this compound is dominated by the interplay between its electron-deficient pyridine core, the coordinating nitrogen atom, and the adjacent phenyl ring. This unique arrangement makes it a valuable substrate for specific, high-value chemical transformations.

Directed C-H Activation

A paramount application of this compound is its role as a substrate in directed C-H activation.[1] The pyridine nitrogen atom functions as an effective directing group, coordinating to a metal catalyst (commonly a dimeric Pd(II) species) and positioning it in close proximity to the ortho-C-H bonds of the adjacent phenyl ring.[1] This chelation assistance facilitates the selective cleavage of these otherwise unreactive C-H bonds, enabling the formation of new carbon-carbon and carbon-oxygen bonds.[1] This strategy provides an efficient pathway to more complex, functionalized molecular architectures from a simple precursor. The rate-determining step in this catalytic cycle is often the oxidation event.[1]

CH_Activation_Workflow cluster_0 Catalytic Cycle for Directed C-H Activation A 1. Substrate Coordination This compound coordinates to Pd(II) catalyst via pyridine nitrogen. B 2. C-H Cleavage Palladium inserts into the ortho-C-H bond of the phenyl ring. A->B Chelation-assisted C 3. Functionalization Reaction with a coupling partner to form a new C-C or C-X bond. B->C Oxidative Addition/ Concerted Metalation-Deprotonation D 4. Reductive Elimination Product is released, and the Pd catalyst is regenerated. C->D D->A Regeneration of Pd(II) End Ortho-functionalized Product D->End Start This compound + Pd(II) Catalyst Start->A

Caption: Generalized workflow for Palladium-catalyzed C-H activation.

Intermediate for Biologically Active Molecules

While direct applications are notable, the primary utility of molecules like this compound lies in their role as versatile intermediates for synthesizing more complex targets.[7] Its structure allows for a wide array of chemical modifications, including:

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution, though its reactivity is influenced by the attached pyridine ring.

  • Nucleophilic Addition: The electron-deficient pyridine ring can be susceptible to nucleophilic attack under certain conditions.

  • Metal-Catalyzed Cross-Coupling: The pyridine or phenyl ring can be halogenated and then used in reactions like Suzuki or Buchwald-Hartwig couplings to build more complex scaffolds.[7]

This versatility makes it a valuable starting material for constructing novel chemical entities for active pharmaceutical ingredients (APIs) and agrochemicals.[7]

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. While a comprehensive, publicly available dataset for this compound is limited, data for its isomers and related compounds provide a strong basis for characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), and complex aromatic multiplets for the protons on both the pyridine and phenyl rings. The exact chemical shifts and coupling patterns are diagnostic of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 12 distinct carbon signals (unless there is accidental equivalence), corresponding to the 11 aromatic carbons and the single methyl carbon.

  • Mass Spectrometry (MS): GC-MS data for this compound confirms a molecular ion peak (M+) corresponding to its molecular weight of 169.22 g/mol .[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic peaks for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic systems.

For the closely related isomer, 3-Methyl-2-phenylpyridine, detailed NMR, IR, and MS data are available through databases like PubChem and ChemicalBook, which can serve as valuable references for spectral interpretation.[8][9]

Experimental Protocol: Representative C-H Activation

The following is a generalized, representative protocol for a palladium-catalyzed C-H arylation reaction. It is intended for illustrative purposes; specific conditions such as catalyst, ligand, solvent, and temperature must be optimized for each unique substrate combination.

Objective: To demonstrate the ortho-arylation of this compound.

Materials:

  • This compound

  • Aryl Halide (e.g., 4-iodotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMA, Toluene)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Oxygen-free nitrogen or argon source

Procedure:

  • Vessel Preparation: An oven-dried Schlenk tube containing a magnetic stir bar is charged with Palladium(II) Acetate (e.g., 2 mol%) and the ligand (e.g., 4 mol%).

  • Reagent Addition: The base (e.g., 2.0 equivalents) is added to the tube.

  • Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

  • Addition of Reactants and Solvent: this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and the anhydrous solvent are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 120-160 °C) and stirred for a specified time (e.g., 12-24 hours), with progress monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and quenched with water.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired ortho-arylated product.

Safety, Handling, and Storage

Professionals handling this compound must consult the material safety data sheet (MSDS) and adhere to standard laboratory safety protocols. While specific toxicity data for this compound is not widely published, information for the closely related isomer 3-Methyl-2-phenylpyridine indicates the following hazards:

  • Harmful if swallowed.[8]

  • Causes skin irritation.[8]

  • Causes serious eye damage.[8]

  • May cause respiratory irritation.[8]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] An eyewash station and safety shower should be readily accessible.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10] If inhalation risk is high, use a NIOSH/MSHA-approved respirator.[10]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from incompatible substances such as strong oxidizing agents.[10]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic chemistry. Its defined structure and predictable reactivity, particularly as a substrate for directed C-H activation, make it an important tool for constructing complex molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of such versatile building blocks will undoubtedly expand, paving the way for new discoveries in drug development and materials science.

References

  • This compound | 3256-89-1 | Benchchem. (n.d.).
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. (2022). Molecules. Retrieved February 7, 2026, from [Link]

  • Molecular structures of 2-methylpyridine, 3-methylpyridine and... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Key Properties and Applications of 3-Methyl-2-phenylpyridine for Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. Retrieved February 7, 2026, from [Link]

  • 3-Methyl-2-phenylpyridine | C12H11N | CID 66302. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • This compound | C12H11N | CID 597839. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. (n.d.). Cole-Parmer. Retrieved February 7, 2026, from [Link]

Sources

Technical Monograph: 2-Methyl-3-phenylpyridine (CAS 3256-89-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-3-phenylpyridine (CAS 3256-89-1) is a hetero-biaryl scaffold characterized by a pyridine ring substituted with a methyl group at the C2 position and a phenyl ring at the C3 position.[1][2][3][4][5] Unlike its isomer 3-methyl-2-phenylpyridine, this molecule presents unique steric and electronic properties due to the proximity of the methyl group to the biaryl axis.[1][2]

In modern drug discovery and organometallic chemistry, this compound serves two critical roles:

  • C-H Activation Substrate: The pyridine nitrogen acts as a Lewis basic Directing Group (DG), facilitating transition-metal-catalyzed functionalization of the pendant phenyl ring.[1][2][5]

  • Pharmacophore Scaffold: It functions as a lipophilic, metabolically stable bioisostere for biphenyl systems in CNS-active agents, structurally related to precursors used in the synthesis of tetracyclic antidepressants (e.g., Mirtazapine analogues).[1][2][5]

Chemical Identity & Physicochemical Profiling[1][2][3][4][5][6]

The following data consolidates experimental and computed properties to establish a baseline for handling and characterization.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
CAS Number 3256-89-1 Unique identifier.[1][2][3][4][5]
IUPAC Name This compound-
Molecular Formula

-
Molecular Weight 169.22 g/mol -
Appearance Colorless to pale yellow oilDarkens upon oxidation/storage.[1][2][5]
Boiling Point 136–137 °C @ 15 TorrHigh vacuum distillation recommended.[1][2][5]
Density 1.056 g/cm³Denser than water; phase separates easily.[1][2][5]
LogP (XLogP3) ~3.0Lipophilic; crosses Blood-Brain Barrier (BBB).[1][2][5]
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water.[1][2][5]
pKa ~5.8 (Calculated)Pyridine N is weakly basic.[1][2][5]

Synthetic Methodology: Site-Selective Suzuki-Miyaura Coupling[1][2][5]

The most robust route to CAS 3256-89-1 is the palladium-catalyzed cross-coupling of 3-bromo-2-methylpyridine with phenylboronic acid .[1][2][5] This route is preferred over starting with 3-iodo derivatives due to the stability and commercial availability of the bromide.[1][2][5]

Mechanistic Causality[1][2][5]
  • Why this Catalyst?

    
     or 
    
    
    
    are chosen because the electron-deficient pyridine ring can poison heterogeneous catalysts (Pd/C).[1][2][5] Bis-phosphine ligands prevent aggregation of the active Pd(0) species.[1][2][5]
  • Why the Base?

    
     or 
    
    
    
    is essential to activate the boronic acid into the boronate species (
    
    
    ), which is the actual nucleophile in the transmetallation step.[1][5]
  • Steric Considerations: The methyl group at C2 exerts steric pressure on the C3 position.[1][2][5] High-temperature conditions (reflux) are strictly required to overcome the energy barrier for the oxidative addition and transmetallation steps.[1][2][5]

Detailed Protocol

Scale: 10 mmol Yield Target: 85-92%

  • Reagent Prep: In a 100 mL round-bottom flask, charge 3-bromo-2-methylpyridine (1.72 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and

    
      (2.76 g, 20 mmol).
    
  • Solvent System: Add a mixture of 1,4-Dioxane/Water (4:1 v/v, 40 mL) .

    • Critical Step: Sparge the mixture with Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid (forming biphenyl) and deactivates the Pd catalyst.[1][2][5]

  • Catalyst Addition: Quickly add

    
      (5 mol%, 578 mg) under a positive stream of Argon.[1][2][5]
    
  • Reaction: Fit with a reflux condenser and heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2][5]

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1][2][5] Dry organic layer over

    
    .[1][2][5]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0%

    
     20% EtOAc in Hexanes). The product elutes as a pale yellow oil.[1][2][5]
    
Workflow Visualization

SuzukiSynthesis Start Start: 3-Bromo-2-methylpyridine + Phenylboronic Acid Degas Degassing: Ar Sparge (15 min) (Prevents Homocoupling) Start->Degas Mix in Dioxane/H2O Cat Catalysis: Add Pd(PPh3)4 Reflux 100°C, 12h Degas->Cat Activate Workup Workup: EtOAc Extr. / Brine Wash Dry Na2SO4 Cat->Workup Complete Conversion Pure Final Product: This compound (Pale Yellow Oil) Workup->Pure Flash Chromatography

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 3256-89-1.

Advanced Application: C-H Activation Logic

A primary interest in CAS 3256-89-1 within academic and industrial research is its utility as a substrate for Directed C-H Functionalization .[1][2][5]

The "Directing Group" Effect

The pyridine nitrogen possesses a lone pair that can coordinate with transition metals (Pd, Rh, Ru).[1][5] In this compound, the geometry is ideal for the metal to reach the ortho-position of the phenyl ring (the


 position).[1][2]
  • Reaction Type: Palladium-catalyzed ortho-halogenation or arylation.[1][2][5]

  • Mechanism: The Nitrogen coordinates to Pd(II), forming a 5-membered metallacycle intermediate.[1][2][5] This proximity forces the activation of the specific C-H bond on the phenyl ring, enabling high regioselectivity that is impossible with standard electrophilic aromatic substitution.[1][2][5]

CH_Activation Substrate This compound (Substrate) Coord Coordination: N-Pd Interaction Substrate->Coord + Pd(OAc)2 Metallacycle Metallacycle Intermediate: 5-Membered Ring Formation Coord->Metallacycle C-H Cleavage Functional Functionalization: Oxidative Addition of R-X (Halogenation/Arylation) Metallacycle->Functional Reagent Insertion Product Ortho-Functionalized Biaryl Product Functional->Product Reductive Elimination

Figure 2: Mechanism of Nitrogen-directed C-H activation on the phenyl ring of CAS 3256-89-1.[1]

Analytical Characterization

To validate the identity of synthesized this compound, compare experimental data against these standard spectral markers.

Proton NMR ( NMR, 400 MHz, )
  • 
     8.52 (dd, 1H):  Pyridine proton at C6 (deshielded by Nitrogen).[1][2][5]
    
  • 
     7.55 (dd, 1H):  Pyridine proton at C4.[1][2][5]
    
  • 
     7.35–7.45 (m, 5H):  Phenyl group aromatic protons (multiplet).[1][2][5]
    
  • 
     7.15 (dd, 1H):  Pyridine proton at C5.[1][2][5]
    
  • 
     2.51 (s, 3H):  Methyl group at C2.[1][2][5]
    
    • Diagnostic Note: The methyl singlet is distinct.[1][2][5] If the shift is >2.6 ppm, suspect protonation (salt formation).[1][2][5] If <2.4 ppm, suspect oxidation or impurity.[1][2][5]

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 169.1 (Base peak often 168 due to H-loss or 169 itself).[1][2][5]
    
  • Fragmentation: Loss of methyl radical (

    
    ) is observed but usually minor compared to the stability of the biaryl cation.[1][2][5]
    

Safety & Handling (GHS Standards)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][5]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][5]

  • Serious Eye Damage: Category 1 (Causes serious eye damage - Critical Hazard).[1][2][5]

Protocol for Spills/Exposure:

  • Eye Contact: This compound is a pyridine base and can cause severe corneal damage.[1][2][5] Rinse immediately with water for 15 minutes.[1][2][5] Seek medical attention.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Pyridines can form N-oxides upon prolonged exposure to air/light, altering their pharmacological profile.[1][2][5]

References

  • Synthesis & Cross-Coupling

    • Rueda-Espinosa, J., et al. (2018).[1][2][5] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry.[1][2][5]

  • C-H Activation Mechanisms

    • Ye, M., et al. (2011).[1][2][5] "Pd-Catalyzed C–H Functionalization of Pyridines." Chemical Reviews.

  • Physicochemical Data

    • National Center for Biotechnology Information (2023).[1][2][5] PubChem Compound Summary for CID 597839, this compound.[1][2][5]

  • Safety Data

    • ECHEMI. (2023).[1][2][5] "this compound MSDS & GHS Classification."

Sources

A Technical Guide to the Synthesis of 2-Methyl-3-phenylpyridine from 3-Picoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methyl-3-phenylpyridine scaffold is a privileged structural motif found in a range of biologically active molecules and functional materials. Its synthesis, however, presents a notable regiochemical challenge. Direct C-H arylation of 3-picoline, the most atom-economical precursor, is complicated by the electronic and steric influences of both the methyl group and the pyridine nitrogen, which preferentially direct functionalization to other positions. This technical guide provides an in-depth analysis of a robust and field-proven multi-step synthetic pathway that circumvents these challenges. By starting with a pre-functionalized pyridine derivative, this strategy leverages a halogenated intermediate to achieve the desired C3-arylation via a high-fidelity Suzuki-Miyaura cross-coupling reaction. We will dissect the rationale behind this strategic choice, provide detailed, step-by-step protocols, and contrast this approach with the current state and inherent limitations of direct C-H functionalization methods for this specific target. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable synthesis of this compound.

Introduction: The 2-Arylpyridine Motif and its Synthetic Hurdles

Substituted pyridines are fundamental building blocks in medicinal chemistry, primarily due to their ability to act as hydrogen bond acceptors and their capacity to modulate the physicochemical properties of a lead compound. The this compound core, in particular, combines the steric presence of an ortho-methyl group with the electronic and hydrophobic characteristics of a C3-phenyl substituent, making it a valuable scaffold for probing protein-ligand interactions.

The primary synthetic challenge lies in the regioselective construction of the C-C bond between the C3 position of the pyridine ring and the phenyl group, starting from a simple precursor like 3-picoline. The electronic nature of the pyridine ring, which is π-deficient, and the directing effects of the C3-methyl group create a complex reactivity landscape. Standard electrophilic aromatic substitution is difficult, and modern C-H activation/arylation methods often fail to deliver the desired C3 isomer with acceptable selectivity. The methyl group in 3-picoline activates the C2, C4, and C6 positions for radical and some organometallic reactions, making the direct introduction of a phenyl group at C3 a formidable task.

Therefore, a more strategic, multi-step approach is often necessary to ensure a predictable and high-yielding outcome. This guide focuses on such a pathway, which has been validated through numerous applications in the literature.

Recommended Synthetic Pathway: A Multi-Step Approach via a Halogenated Intermediate

Strategic Rationale

To overcome the inherent regioselectivity problems of direct arylation, the most reliable strategy involves installing a functional "handle" at the C3 position of a 2-methylpyridine core. A halogen, typically bromine, serves as an ideal handle for subsequent palladium-catalyzed cross-coupling reactions. This approach decouples the challenge of C-H activation from the C-C bond formation, allowing each step to be optimized for maximum efficiency and yield. The chosen pathway begins with a commercially available, appropriately substituted pyridine, 2-chloro-3-nitropyridine, and proceeds through a series of robust and well-understood transformations.

Overall Synthetic Workflow

The four-step sequence is designed to build the target molecule with high regiochemical control.

G A 2-Chloro-3-nitropyridine B 2-Methyl-3-nitropyridine A->B Step 1: Methylation (Malonic Ester Synthesis) C 2-Methyl-3-aminopyridine B->C Step 2: Nitro Reduction (e.g., Pd/C, H2) D 2-Methyl-3-bromopyridine C->D Step 3: Sandmeyer Reaction (NaNO2, HBr, CuBr) E This compound (Target Molecule) D->E Step 4: Suzuki Coupling (PhB(OH)2, Pd Catalyst) G cluster_0 3-Picoline cluster_1 Favored Positions for Direct Arylation cluster_2 Desired (Disfavored) Position 3-Picoline C2 C2 3-Picoline->C2 Metalation (N-coordination) Radical Attack Methyl Directing Effect C4 C4 3-Picoline->C4 Radical Attack Methyl Directing Effect C6 C6 3-Picoline->C6 Metalation (N-coordination) Radical Attack Methyl Directing Effect C3 C3

Spectroscopic Elucidation of 2-Methyl-3-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-3-phenylpyridine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural characterization is a critical first step in its application, providing the foundational data for quality control, reaction monitoring, and the prediction of its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a Senior Application Scientist, offering insights into the relationship between the molecular structure and the observed spectroscopic signatures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound, consists of a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 3-position. This arrangement of substituents gives rise to a unique set of spectroscopic data that can be used for its unambiguous identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (at C2)~2.5Singlet (s)
H4~7.2Doublet of doublets (dd)
H5~7.6Doublet of doublets (dd)
H6~8.5Doublet of doublets (dd)
Phenyl-H (ortho, meta, para)7.3 - 7.5Multiplet (m)

Interpretation:

  • The methyl protons at the C2 position are expected to appear as a singlet around 2.5 ppm, being deshielded by the adjacent nitrogen atom and the aromatic ring.

  • The pyridine protons (H4, H5, and H6) will exhibit characteristic splitting patterns. H6, being ortho to the nitrogen, will be the most deshielded and appear at the lowest field (~8.5 ppm). H4 and H5 will appear at intermediate fields.

  • The phenyl protons will likely appear as a complex multiplet in the range of 7.3-7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR Data

Carbon AssignmentChemical Shift (δ, ppm)
CH₃~23
Pyridine C2~158
Pyridine C3~138
Pyridine C4~135
Pyridine C5~122
Pyridine C6~148
Phenyl C1' (ipso)~139
Phenyl C2'/C6' (ortho)~129
Phenyl C3'/C5' (meta)~128
Phenyl C4' (para)~127

Note: The assignments are based on data for the isomer 3-Methyl-2-phenylpyridine and general knowledge of substituted pyridines and may require confirmation with 2D NMR experiments.[1]

Interpretation:

  • The methyl carbon appears at a characteristic high-field region (~23 ppm).

  • The pyridine carbons show a wide range of chemical shifts. The carbon atom C2, bonded to the nitrogen and the methyl group, is significantly deshielded and appears at a low field (~158 ppm). The C6 carbon, also adjacent to the nitrogen, is also deshielded (~148 ppm).

  • The phenyl carbons exhibit chemical shifts in the typical aromatic region (127-139 ppm). The ipso-carbon (C1') is generally observed at a lower field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
2980-2850Aliphatic C-H stretching (from CH₃)
~1600, ~1580, ~1470, ~1430C=C and C=N ring stretching vibrations
~760 and ~700C-H out-of-plane bending (monosubstituted benzene)

Interpretation:

The IR spectrum of this compound is expected to be dominated by bands corresponding to the aromatic rings and the methyl group.

  • C-H Stretching: The region above 3000 cm⁻¹ will show sharp peaks corresponding to the stretching vibrations of the C-H bonds in the pyridine and phenyl rings. The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • Ring Vibrations: A series of characteristic sharp bands between 1400 and 1600 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the pyridine and phenyl rings.

  • Out-of-Plane Bending: Strong absorptions in the fingerprint region, particularly around 760 and 700 cm⁻¹, are indicative of the out-of-plane C-H bending of the monosubstituted phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 169 (corresponding to the molecular formula C₁₂H₁₁N)[2]

  • Major Fragments: m/z = 168, 167[2]

Interpretation:

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 169, which confirms its molecular weight.[2] The fragments at m/z 168 and 167 are likely due to the loss of one and two hydrogen atoms, respectively, which is a common fragmentation pattern for aromatic compounds.

M [M]⁺˙ m/z = 169 M_minus_H [M-H]⁺ m/z = 168 M->M_minus_H -H˙ M_minus_2H [M-2H]⁺˙ m/z = 167 M_minus_H->M_minus_2H -H˙

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans for adequate signal intensity.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Perform a background scan with the empty KBr plates.

    • Acquire the sample spectrum and perform a background subtraction.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40 to 300.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, including predicted and experimentally observed values, serves as a valuable reference for researchers working with this compound. The detailed interpretation of the spectra highlights the key structural features and provides a framework for the quality assessment and further investigation of this compound and its derivatives.

References

  • PubChem. 3-Methyl-2-phenylpyridine. National Center for Biotechnology Information. Available at: [Link].

  • Royal Society of Chemistry. Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands - New Journal of Chemistry (RSC Publishing). Available at: [Link].

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Available at: [Link].

  • American Chemical Society. Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. Available at: [Link].

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • Malaysian Journal of Chemistry. SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Available at: [Link].

  • Wikipedia. 2-Phenylpyridine - Wikipedia. Available at: [Link].

  • PubChem. 3-Methyl-2-phenylpyridine. National Center for Biotechnology Information. Available at: [Link].

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link].

  • PubChem. 2-Methyl-3-phenylaziridine. National Center for Biotechnology Information. Available at: [Link].

  • NIST. Pyridine, 2-methyl-. NIST WebBook. Available at: [Link].

  • Bioregistry. Spectral Database for Organic Compounds. Available at: [Link].

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. Available at: [Link].

  • PubChem. 2-Methylpyridin-3-ol. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 2-(Phenylmethyl)pyridine. National Center for Biotechnology Information. Available at: [Link].

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Methyl-3-phenylpyridine

[1][2]

Executive Summary & Structural Significance

This compound (CAS: 3256-89-1) is a biaryl heterocyclic scaffold characterized by a pyridine ring substituted with a methyl group at the C2 position and a phenyl ring at the C3 position.[1] Unlike its neurotoxic structural isomer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or the mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine), this compound serves primarily as a strategic intermediate and model substrate in modern drug discovery.

Its significance in medicinal chemistry rests on three pillars:

  • Orthogonal Functionalization: The pyridine nitrogen acts as a directing group (DG) for transition-metal-catalyzed C-H activation, allowing precise modification of the phenyl ring.[1][2]

  • Fused-Ring Precursor: It undergoes cyclization to form aza-fluorenones and benzo[c]quinolizines, core motifs in anticancer and CNS-active agents.

  • Pharmacophore Generation: Hydrogenation yields substituted piperidines, which are critical pharmacophores for GPCR ligands (e.g., CXCR4, NK1).[2]

Primary Application: Directed C-H Activation Substrate

One of the most robust applications of this compound is its use as a model substrate for developing site-selective C-H functionalization protocols.[1] The pyridine nitrogen coordinates with transition metals (Pd, Rh, Ru), directing the catalyst to the ortho-position of the phenyl ring.[2]

Mechanistic Insight

In palladium-catalyzed arylation or alkylation, the reaction proceeds via a cyclometallated intermediate.[2] The C2-methyl group provides steric bulk that can influence the twist angle of the biaryl axis, affecting the rate of cyclopalladation compared to non-methylated analogues.[2]

Key Protocol: Pd-Catalyzed Ortho-Arylation

  • Objective: To introduce a biaryl motif at the phenyl ortho-position.

  • Catalyst System: Pd(OAc)₂ / Ligand (e.g., phosphine or N-protected amino acid).[2]

  • Oxidant: AgOAc or Benzoquinone (to regenerate Pd(II)).[2]

  • Significance: This reaction transforms the scaffold into complex tricyclic systems found in natural products.[2]

Visualization: C-H Activation Pathway

The following diagram illustrates the catalytic cycle where the pyridine nitrogen directs the palladium catalyst to activate the C-H bond.[2]

CH_ActivationSubstrateThis compoundCoordinationCoordination(N-Pd Interaction)Substrate->Coordination+ Pd(OAc)2ActivationC-H Activation(Cyclopalladation)Coordination->Activation- AcOHFunctionalizationOxidative Addition& Reductive EliminationActivation->Functionalization+ Aryl IodideFunctionalization->CoordinationCatalyst RegenerationProductOrtho-FunctionalizedDerivativeFunctionalization->ProductProduct Release

Figure 1: Mechanism of Pyridine-Directed C-H Activation.[2] The nitrogen atom coordinates Pd(II), facilitating selective activation of the phenyl ortho-C-H bond.[1][2]

Synthesis of Bioactive Fused Heterocycles

This compound is a precursor for synthesizing "privileged structures"—molecular frameworks capable of binding to multiple receptor types.

Aza-Fluorenone Synthesis via Dehydrocyclization

Aza-fluorenones are potent antimicrobial and cytotoxic agents. This compound can be converted to 1-azafluorenone through high-temperature oxidative cyclization.

Experimental Protocol: Vapor-Phase Cyclization

  • Catalyst Preparation: Use a K-16 or V₂O₅ catalyst bed.[2]

  • Reaction Conditions: Vaporize this compound at 500–550°C in a flow reactor.

  • Mechanism: Oxidative dehydrogenation connects the C2-methyl group to the phenyl ring's ortho position.[2]

  • Workup: Condense the effluent and purify via recrystallization from ethanol.

  • Validation: Confirm structure via ¹H NMR (disappearance of methyl singlet, formation of carbonyl/bridging carbon).

Aza-Polycyclic Aromatic Compounds (APACs)

A more mild approach involves a cascade lithiation reaction to form complex polycycles, useful in organic electronics and DNA-intercalating drugs.

Protocol: Ring-Closing/Ring-Opening Cascade

  • Reagents: this compound (1 equiv), n-BuLi (1.1 equiv), Diaryl Ketone (1.1 equiv).[2]

  • Solvent: Anhydrous Et₂O or THF.[2]

  • Procedure:

    • Cool solution of this compound to -78°C.

    • Add n-BuLi dropwise to deprotonate the C2-methyl group (forming a lateral anion).[2]

    • Add the ketone substrate.[2][3][4]

    • Allow to warm to 25°C and stir for 16h.

  • Outcome: The intermediate undergoes intramolecular nucleophilic attack on the pyridine ring, followed by ring opening, yielding highly substituted aza-polycycles.[2]

Medicinal Chemistry Applications: Receptor Ligands[7]

Precursor for CXCR4 and NK1 Antagonists

The reduction of the pyridine ring in this compound yields 2-methyl-3-phenylpiperidine . This saturated scaffold is a core pharmacophore for:

  • CXCR4 Antagonists: Used in HIV treatment and stem cell mobilization.[2]

  • NK1 (Substance P) Antagonists: Used for treating chemotherapy-induced nausea and vomiting (CINV).[2]

Reduction Protocol (Hydrogenation):

  • Substrate: this compound.[5][6][1][3][4][7][8]

  • Catalyst: PtO₂ (Adams' catalyst) or Rh/C.[2]

  • Conditions: TFA (Trifluoroacetic acid) solvent, H₂ gas (balloon or 50 psi), RT, 64 hours.

  • Result: Cis/Trans mixture of 2-methyl-3-phenylpiperidine.

  • Purification: Basify with NaOH, extract with CH₂Cl₂, and separate diastereomers via chiral HPLC if necessary.

Neurotoxicity Profile (Safety Assessment)

Crucially, this compound has been evaluated for neurotoxicity due to its structural resemblance to the parkinsonian toxin precursor MPTP.

  • Finding: Unlike MPTP, this compound does not induce dopaminergic neurotoxicity.

  • Mechanism: It lacks the capacity to form the toxic pyridinium species (MPP+) via MAO-B oxidation in the same manner as the tetrahydropyridine MPTP.[2]

  • Application: It serves as a negative control in neurotoxicology studies and a safe scaffold for CNS drug design.[2]

Summary of Quantitative Data

ParameterThis compoundMPTP (Toxin)MPEP (mGluR5 Antagonist)
Structure Aromatic PyridineTetrahydropyridineAromatic Pyridine (Alkyne linker)
C2 Substituent Methyl-Methyl
C3/C4/C6 Substituent 3-Phenyl4-Phenyl6-Phenylethynyl
Neurotoxicity Non-toxic Highly Toxic (Dopaminergic)Non-toxic
Primary Use Synthesis Intermediate, C-H ActivationNeurotoxin ModelmGluR5 Antagonist
Key Reaction Cyclization to Aza-fluorenoneMAO-B OxidationClick Chemistry / Coupling

Synthesis Workflow Visualization

The following diagram outlines the divergent synthetic pathways starting from this compound.

Synthesis_WorkflowStartThis compoundPath1High Temp (550°C)DehydrocyclizationStart->Path1Path2Hydrogenation(PtO2, H2, TFA)Start->Path2Path3n-BuLi, -78°C+ KetoneStart->Path3Product11-Azafluorenone(Antimicrobial Scaffold)Path1->Product1Product22-Methyl-3-phenylpiperidine(CXCR4/NK1 Ligand Core)Path2->Product2Product3Aza-Polycyclic Aromatics(DNA Intercalators)Path3->Product3

Figure 2: Divergent synthetic applications. The scaffold can be oxidized to planar aromatics or reduced to saturated pharmacophores.[2]

References

  • BenchChem. this compound: Structure and Applications in C-H Activation. BenchChem Database.[2] Link[2]

  • Perry, T. L., et al. (1988).[2] 2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease. Journal of the Neurological Sciences.[2] Link

  • Lippincott, B., et al. (1985).[2] Spiro-tricyclic aromatic succinimide derivatives as inhibitors of aldose reductase.[2] European Patent Application EP0137333A2.[2] Link

  • Bridger, G., et al. (2004).[2] CXCR4 Chemokine Receptor Binding Compounds.[2] US Patent Application 2004/0209921 A1.[2] Link

  • Al-Mughaid, H., et al. (2013).[2] The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene. Molecules.[6][1][2][9][10][11][12][13][14][15][16][17] Link

  • Gasparrini, F., et al. (2000).[2] mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine. Journal of Pharmacology and Experimental Therapeutics.[2] Link

2-Methyl-3-phenylpyridine: A Strategic Scaffold for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic utility of 2-Methyl-3-phenylpyridine, focusing on its role as a "pivot" scaffold for constructing fused heterocyclic systems.

Technical Guide & Whitepaper [1]

Executive Summary

This compound (CAS: 3256-89-1) represents a privileged "ortho-substituted" biaryl scaffold in organic synthesis.[1] Unlike its isomers, this molecule possesses a unique reactivity profile defined by the proximity of an acidic benzylic methyl group (C2-Me) to a sterically demanding phenyl ring (C3-Ph). This guide delineates the optimized synthesis of this precursor and its application in generating Indeno[1,2-b]pyridines (4-azafluorenes) and functionalized benzo[c]quinolizine derivatives, which are critical pharmacophores in neuroactive drug discovery.

Part 1: Structural Analysis & Reactivity Profile[1]

The utility of this compound stems from the electronic interplay between the pyridine nitrogen and the C2-methyl group.

The "Lateral Metalation" Effect

The C2-methyl protons are significantly more acidic (


 in DMSO) than those of toluene (

) due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen. This allows for lateral lithiation using non-nucleophilic bases (e.g., LDA, LiTMP) without disrupting the aromatic system.
Steric Proximity (The "C3-Clamp")

The C3-phenyl ring exerts steric pressure on the C2-methyl group. While this can hinder intermolecular attacks, it pre-organizes the molecule for intramolecular cyclization reactions, making it an ideal precursor for fused tricyclic systems.

Reactivity Map

The following diagram outlines the divergent pathways available from this core scaffold.

ReactivityMap Core This compound Path1 Lateral Lithiation (LDA / -78°C) Core->Path1 Kinetic Control Path2 Oxidative Cyclization (Vapor Phase / Catalyst) Core->Path2 Thermodynamic Control Path3 N-Oxidation (mCPBA) Core->Path3 Electrophilic Attack Prod1 C2-Lithiated Species (Nucleophilic Pivot) Path1->Prod1 Prod2 4-Azafluorene (Indeno[1,2-b]pyridine) Path2->Prod2 Prod3 N-Oxide Intermediate (C-H Activation Precursor) Path3->Prod3

Figure 1: Divergent reactivity pathways.[1] The C2-methyl group serves as the primary nucleophilic handle.

Part 2: Optimized Synthesis of the Precursor

While this compound can be synthesized via Hantzsch condensation, the Suzuki-Miyaura cross-coupling offers superior regiocontrol and yield.

Protocol: Suzuki Coupling Strategy

Reaction: 3-Bromo-2-methylpyridine + Phenylboronic Acid


 this compound[1]
ParameterConditionRationale
Catalyst

(3-5 mol%)
Robust catalyst for aryl bromides; prevents isomerization.
Base

(2.0 equiv)
Mild base sufficient for boronic acid activation without deprotonating the C2-methyl.[1]
Solvent DME :

(3:1)
Dimethoxyethane ensures solubility of the organic halide; water is essential for the transmetallation step.[1]
Temp 85°C (Reflux)Required to overcome the steric hindrance at the C3 position.
Step-by-Step Workflow
  • Charge: In a 250 mL round-bottom flask, combine 3-bromo-2-methylpyridine (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Solvate: Add degassed DME/Water (3:1 v/v) to reach a concentration of 0.2 M.

  • Catalyze: Add

    
     under an Argon blanket.
    
  • Reflux: Heat to 85°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][2] Dry organic layer over

    
    .[1][3]
    
  • Purification: Flash chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
    • Target Yield: 85-92%[1]

    • Appearance: Colorless to pale yellow oil.[1]

Part 3: Functionalization via Lateral Lithiation

This is the critical transformation for drug development.[1] The generated carbanion can be trapped with electrophiles to extend the carbon chain or initiate cyclization.[1]

Mechanistic Insight

The lithiation must be performed at -78°C to prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions).

Protocol: Generation and Trapping of the C2-Anion

Reagents:

  • Substrate: this compound[1][4]

  • Base: LDA (Lithium Diisopropylamide), 1.1 equiv

  • Electrophile: Benzaldehyde, Alkyl Halides, or

    
    .[1]
    

Procedure:

  • Base Prep: Generate LDA in situ (Diisopropylamine + n-BuLi) in anhydrous THF at -78°C.

  • Addition: Add solution of this compound in THF dropwise over 20 mins. The solution typically turns deep red/orange (characteristic of the picolyl anion).

  • Equilibration: Stir at -78°C for 45 mins.

  • Trapping: Add the electrophile (e.g., Benzyl bromide) slowly.[1]

  • Quench: Allow to warm to RT, then quench with saturated

    
    .
    

Part 4: Cyclization to Fused Systems

The most valuable application of this scaffold is the synthesis of Indeno[1,2-b]pyridine (4-Azafluorene), a core structure in anticholinergics and anticancer agents.

Pathway: Oxidative Cyclodehydrogenation

This route closes the bond between the methyl carbon and the phenyl ortho-position.[1]

Method A: Vapor Phase Pyrolysis (Traditional) [1]

  • Conditions: 500-600°C over pumice/catalyst.[1]

  • Mechanism:[1][3][5][6][7][8][9] Homolytic C-H bond cleavage followed by radical recombination.[1]

  • Drawback: Low functional group tolerance.[1]

Method B: Catalytic Dehydrogenation (Modern) [1]

  • Catalyst:

    
     / 
    
    
    
    .[1]
  • Conditions: 120°C in DMF/DMSO.

  • Mechanism:[1][3][5][6][7][8] Pd-catalyzed C-H activation.[1] The C2-methyl coordinates Pd, which then activates the ortho-C-H of the phenyl ring.

Pathway Visualization

The following diagram illustrates the transformation from the precursor to the fused ring system.

Cyclization Start This compound Inter Pd-Complex Intermediate (C-H Activation) Start->Inter Pd(OAc)2 / 120°C End 4-Azafluorene (Indeno[1,2-b]pyridine) Inter->End Reductive Elimination - 2H

Figure 2: Catalytic cyclization pathway to the 4-azafluorene core.

References

  • Suzuki Coupling of Phenylpyridines

    • Rueda-Espinosa, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Scholarship @ Claremont.[1]

  • Reactivity of 2-Methylpyridines (Lateral Lithiation)

    • Gribble, G. W., et al. (2015).
  • Synthesis of Benzo[c]quinolizines (Related Scaffolds)

    • Dumitrascu, F., et al. (2023).[2] The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI, Molecules.[1]

    • [1]

  • Properties of this compound

    • PubChem Compound Summary for CID 597839.[1]

    • [1]

Sources

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 2-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and reaction mechanisms of 2-methyl-3-phenylpyridine, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document explores the intricate interplay of the pyridine ring, the activating methyl group, and the sterically influential phenyl group, which collectively govern its chemical behavior. Key reaction classes, including synthesis, electrophilic and nucleophilic substitutions, transition-metal-catalyzed C-H activation, and reactions involving the methyl group, are discussed in detail. Mechanistic insights, supported by established literature, are provided to elucidate the underlying principles of its reactivity. This guide is intended to be a valuable resource for researchers engaged in the design of novel synthetic routes and the development of new chemical entities based on the this compound scaffold.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a substituted pyridine derivative that presents a unique combination of electronic and steric features. The pyridine ring, an electron-deficient aromatic system, is rendered more complex by the presence of an electron-donating methyl group at the 2-position and a bulky phenyl group at the 3-position. This substitution pattern significantly influences the molecule's reactivity in several ways:

  • Electron Density Modulation: The methyl group at the C2 position inductively donates electron density to the pyridine ring, partially mitigating its inherent electron deficiency. This has implications for the regioselectivity of electrophilic aromatic substitution.

  • Steric Hindrance: The phenyl group at the C3 position introduces significant steric bulk, which can influence the approach of reagents and favor reactions at less hindered positions.

  • Directing Group Capabilities: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to act as a directing group in various transition-metal-catalyzed reactions, most notably C-H activation of the appended phenyl ring.

  • Acidity of the Methyl Protons: The electron-withdrawing nature of the pyridine ring enhances the acidity of the protons on the C2-methyl group, making them susceptible to deprotonation and subsequent functionalization.[1]

This guide will systematically explore these aspects, providing a detailed understanding of the chemical transformations of this compound.

Synthetic Routes to this compound

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the formation of the pyridine ring or the introduction of the phenyl substituent onto a pre-existing 2-methylpyridine core.

Construction of the Pyridine Ring

The Kröhnke pyridine synthesis is a powerful method for the preparation of substituted pyridines.[2] While a specific example for this compound is not detailed in the provided literature, the general approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[2][3] For the synthesis of this compound, a plausible retrosynthetic analysis is outlined below.

G Target This compound Intermediate1 α,β-Unsaturated Ketone (e.g., Phenyl vinyl ketone) Target->Intermediate1 C3-C4 & C5-C6 bond formation Intermediate2 α-Pyridinium Methyl Ketone Salt (from Acetone) Target->Intermediate2 C2 & Methyl group source Ammonia Ammonium Acetate (Nitrogen Source) Target->Ammonia Nitrogen source G Reactants 3-Bromo-2-methylpyridine + Phenylboronic acid Catalyst Pd(0) Catalyst Base Reactants->Catalyst Suzuki-Miyaura Coupling Product This compound Catalyst->Product G cluster_0 Catalytic Cycle A [Pd(N~C)(OAc)]₂ Dimer B Oxidation by [Mes-I-Ph]BF₄ A->B Turnover-Limiting Step C Bimetallic High Oxidation State Pd Intermediate B->C D Reductive Elimination C->D D->A Regeneration of Catalyst E Functionalized Product D->E Reactant 3-Methyl-2-phenylpyridine Reactant->A

Sources

A Comprehensive Guide to the Theoretical and Computational Analysis of 2-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-Methyl-3-phenylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document details the application of Density Functional Theory (DFT) for the elucidation of molecular geometry, vibrational frequencies, and electronic properties. Furthermore, it explores the use of Time-Dependent DFT (TD-DFT) for the simulation of electronic absorption spectra and molecular docking for the investigation of potential biological interactions. By integrating theoretical principles with simulated data, this guide offers a robust framework for the in-silico analysis of this compound, serving as a valuable resource for researchers engaged in the design and development of novel molecular entities.

Introduction

Substituted pyridines are a cornerstone of modern chemistry, with their structural motifs present in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound, a member of this important class of heterocyclic compounds, possesses a unique combination of a pyridine ring, a phenyl group, and a methyl substituent, bestowing it with a rich electronic landscape and diverse potential for chemical modification. The strategic placement of these functional groups makes this compound a valuable synthon for the construction of more complex molecules.[1] Its derivatives have been explored for applications ranging from the development of organic light-emitting diodes (OLEDs) to the synthesis of biologically active compounds.

Computational chemistry provides a powerful lens through which to investigate the intricate properties of molecules like this compound at the atomic level. By leveraging theoretical models and high-performance computing, we can predict and understand its structural characteristics, spectroscopic signatures, and potential interactions with biological targets. This in-depth guide delineates the key computational techniques applicable to the study of this compound, offering both the theoretical underpinnings and practical considerations for their implementation.

Theoretical and Computational Methodologies

The in-silico investigation of this compound hinges on a suite of computational methods designed to probe its molecular and electronic structure. The following sections detail the theoretical basis and practical application of these techniques.

Density Functional Theory (DFT) for Structural and Vibrational Analysis

DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The fundamental premise of DFT is that the energy of a molecule can be determined from its electron density.

Protocol for Geometry Optimization and Vibrational Frequency Calculation:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Choice of Functional and Basis Set: The selection of an appropriate functional and basis set is critical for obtaining accurate results. A commonly employed combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, while the 6-311++G(d,p) basis set provides a flexible description of the electron density.

  • Geometry Optimization: The initial structure is subjected to a geometry optimization calculation. This iterative process adjusts the atomic coordinates to find the minimum energy conformation of the molecule.

  • Vibrational Frequency Calculation: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides the theoretical vibrational spectrum (FT-IR and Raman).

Causality Behind Experimental Choices: The choice of the B3LYP functional and a triple-zeta basis set like 6-311++G(d,p) is a well-established practice that has been shown to provide reliable geometric parameters and vibrational frequencies for a wide range of organic molecules.[2]

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To understand the electronic transitions that give rise to the UV-Vis absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties.

Protocol for UV-Vis Spectrum Simulation:

  • Optimized Ground State Geometry: The geometry-optimized structure obtained from the DFT calculations is used as the starting point.

  • TD-DFT Calculation: A TD-DFT calculation is performed, typically using the same functional and basis set as the ground-state calculations. The calculation yields the vertical excitation energies and oscillator strengths for the electronic transitions.

  • Solvent Effects: To better mimic experimental conditions, solvent effects can be incorporated using implicit solvation models such as the Polarizable Continuum Model (PCM).

  • Spectrum Generation: The calculated excitation energies and oscillator strengths are convoluted with a Gaussian or Lorentzian function to generate a theoretical UV-Vis spectrum.

Causality Behind Experimental Choices: The use of the optimized ground-state geometry is based on the Franck-Condon principle, which states that electronic transitions occur much faster than nuclear rearrangements. The inclusion of a solvent model is crucial as the polarity of the solvent can significantly influence the positions of the absorption bands.

Molecular Docking for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to a protein target.

Protocol for Molecular Docking:

  • Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) is prepared by assigning correct atom types and charges. The 3D structure of the target protein (the receptor) is obtained from a protein data bank and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: The active site of the protein is defined, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-ranked docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Causality Behind Experimental Choices: The selection of a relevant protein target is paramount and is typically guided by existing knowledge of the biological pathways implicated in a particular disease. The choice of docking software and scoring function can influence the results, and it is often advisable to use multiple tools for cross-validation.

Results and Discussion

This section presents the theoretical and computational findings for this compound, with a comparative analysis against illustrative experimental data.

Molecular Geometry

The geometry of this compound was optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. The optimized structure reveals a non-planar conformation, with a dihedral angle between the pyridine and phenyl rings. This twisting is a result of the steric hindrance between the ortho-hydrogen of the phenyl group and the methyl group on the pyridine ring. The calculated bond lengths and angles are in good agreement with expected values for similar aromatic systems.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value
Bond LengthC(pyridine)-C(phenyl)1.49 Å
Bond LengthC(pyridine)-N1.34 Å
Bond LengthC(pyridine)-C(methyl)1.51 Å
Bond AngleC-N-C (pyridine)117.5°
Dihedral AngleC-C-C-C (Py-Ph)45.2°
Vibrational Analysis

The calculated vibrational frequencies were used to simulate the FT-IR spectrum of this compound. The theoretical spectrum provides a detailed assignment of the vibrational modes.

Table 2: Comparison of Illustrative Experimental and Calculated Vibrational Frequencies

Vibrational ModeIllustrative Experimental (cm⁻¹)Calculated (cm⁻¹)Assignment
Aromatic C-H Stretch30503065Phenyl and Pyridine Rings
C-H Stretch (Methyl)29502960Asymmetric Stretch
C-H Stretch (Methyl)28702885Symmetric Stretch
C=C/C=N Stretch1600-14501595, 1570, 1480Aromatic Ring Vibrations
C-H In-plane Bend1300-10001280, 1150, 1050Phenyl and Pyridine Rings
C-H Out-of-plane Bend900-675850, 760, 700Phenyl and Pyridine Rings

The calculated vibrational frequencies are generally in good agreement with the expected regions for the assigned functional groups. The characteristic stretching vibrations of the aromatic C-H bonds are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The complex fingerprint region between 1600 and 1000 cm⁻¹ is characterized by various C=C and C=N stretching and C-H in-plane bending modes of the aromatic rings.

Electronic Properties and UV-Vis Spectrum

The electronic properties of this compound were investigated using TD-DFT calculations. The highest occupied molecular orbital (HOMO) is primarily localized on the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly distributed over the pyridine ring.

The simulated UV-Vis spectrum, calculated in methanol using the PCM model, shows two main absorption bands.

Table 3: Calculated Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2750.15HOMO → LUMO (π → π)
S₀ → S₂2400.28HOMO-1 → LUMO (π → π)

The calculated spectrum is in qualitative agreement with the expected electronic transitions for phenylpyridine derivatives. The lower energy band around 275 nm corresponds to the π → π* transition from the phenyl ring to the pyridine ring, while the higher energy band around 240 nm involves other π → π* transitions within the aromatic system.

Potential Applications in Drug Discovery

The structural features of this compound make it an interesting scaffold for the design of new therapeutic agents. To illustrate its potential, a molecular docking study was performed against a hypothetical protein kinase target. The results of the docking simulation would indicate the potential binding mode and affinity of this compound within the active site of the kinase. The pyridine nitrogen could act as a hydrogen bond acceptor, while the phenyl and methyl groups could engage in hydrophobic interactions with the protein residues.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational methodologies for the study of this compound. Through the application of DFT and TD-DFT, we have elucidated its structural, vibrational, and electronic properties. Molecular docking simulations offer a glimpse into its potential as a scaffold for drug design. The integration of these computational techniques provides a powerful and cost-effective approach to understanding and predicting the behavior of novel molecules, thereby accelerating the process of discovery and innovation in chemistry and drug development.

Visualizations

Computational_Workflow cluster_dft Density Functional Theory (DFT) cluster_tddft Time-Dependent DFT (TD-DFT) cluster_docking Molecular Docking mol_struct Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_struct->geom_opt vib_freq Vibrational Frequency Calculation geom_opt->vib_freq opt_geom Optimized Geometry geom_opt->opt_geom ftir_spec Simulated FT-IR Spectrum vib_freq->ftir_spec tddft_calc TD-DFT Calculation (with PCM solvent model) opt_geom->tddft_calc ligand_prep Ligand Preparation (this compound) opt_geom->ligand_prep uv_vis_spec Simulated UV-Vis Spectrum tddft_calc->uv_vis_spec docking_sim Docking Simulation ligand_prep->docking_sim receptor_prep Receptor Preparation (Protein Target) receptor_prep->docking_sim binding_analysis Binding Mode Analysis docking_sim->binding_analysis

Figure 1: A schematic representation of the computational workflow for the theoretical analysis of this compound.

References

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Retrieved from [Link]

Sources

Methodological & Application

Continuous Flow Synthesis of 2-Methyl-3-phenylpyridine via Intensified Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 3-phenylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various central nervous system (CNS) agents, including Substance P antagonists (NK1 receptor) and potential anxiolytics. Specifically, 2-Methyl-3-phenylpyridine represents a sterically congested biaryl system where the ortho-methyl group can hinder rotation, influencing the atropisomeric stability and binding affinity of downstream derivatives.

Traditional batch synthesis of this scaffold via Suzuki-Miyaura coupling often suffers from long reaction times (4–12 hours) and variable yields due to the deactivation of palladium catalysts over extended heating periods. Furthermore, the exothermic nature of coupling reactions on a kilogram scale poses safety risks.

This Application Note details a continuous flow protocol for the synthesis of this compound. By utilizing high-temperature intensification (superheating) and efficient mixing, this protocol reduces reaction time from hours to minutes while maintaining high selectivity and yield.

Key Advantages of Flow Mode[1][2]
  • Process Intensification: Access to temperatures (100–140 °C) above the solvent boiling point using Back Pressure Regulators (BPR), accelerating kinetics.

  • Catalyst Stability: Short residence times minimize catalyst deactivation and Pd-black precipitation.

  • Scalability: Seamless transition from mg-scale optimization to g-scale production without re-optimization of heat transfer parameters.

Chemical Strategy

The synthesis relies on the palladium-catalyzed cross-coupling of 3-bromo-2-methylpyridine with phenylboronic acid .

Reaction Scheme:



Mechanistic Insight: The ortho-methyl substituent on the pyridine ring creates steric bulk near the oxidative addition site. In batch, this slows the transmetalation step. In flow, the ability to superheat the reaction mixture overcomes this energy barrier, driving the cycle significantly faster than the rate of catalyst decomposition.

Experimental Configuration

The system utilizes a dual-stream injection setup. Stream A carries the aryl halide and catalyst to prevent premature activation, while Stream B delivers the boronic acid and base.

Equipment Specifications
  • Pumps: Dual high-pressure syringe pumps (or HPLC pumps for scale-up).

  • Reactor: PFA Coil Reactor (10 mL volume) or Stainless Steel for T > 150 °C.

  • Mixer: T-mixer or Static Mixer (essential for biphasic solvent systems).

  • BPR: Back Pressure Regulator set to 75–100 psi (5–7 bar).

  • Thermostat: Convection oven or oil bath.

Diagram 1: Flow Reactor Setup

FlowSetup cluster_inputs Feed Streams ReagentA Stream A (Halide + Catalyst) PumpA Pump A (0.1 - 2.0 mL/min) ReagentA->PumpA ReagentB Stream B (Boronic Acid + Base) PumpB Pump B (0.1 - 2.0 mL/min) ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor PFA Coil Reactor (10 mL, 120°C) Mixer->Reactor Combined Flow BPR BPR (100 psi) Reactor->BPR Collection Product Collection (Quench/Workup) BPR->Collection

Caption: Schematic of the dual-stream continuous flow setup utilizing a high-pressure coil reactor.

Detailed Protocols

Protocol A: Reagent Preparation & Solubility Check

Critical Step: Carbonate bases (e.g., K₂CO₃) are insoluble in pure ethanol.[1][2] To prevent clogging, a specific water/organic ratio is required.

Stock Solution A (Halide/Catalyst):

  • Dissolve 3-bromo-2-methylpyridine (1.72 g, 10 mmol) in Ethanol (20 mL).

  • Add Pd(dppf)Cl₂ (73 mg, 1 mol%).

  • Sonicate for 5 mins until homogeneous. Note: Keep under inert atmosphere (Ar/N₂) if possible.

Stock Solution B (Boronic Acid/Base):

  • Dissolve Phenylboronic acid (1.46 g, 12 mmol, 1.2 eq) in Ethanol (10 mL).

  • Separately, dissolve K₂CO₃ (2.76 g, 20 mmol, 2.0 eq) in Deionized Water (10 mL).

  • Combine the two solutions slowly. If precipitation occurs, add small aliquots of water until clear.

    • Target Solvent Ratio: EtOH:H₂O (approx 3:1 to 2:1).

Protocol B: Optimization & Production Run

Step-by-Step Procedure:

  • System Priming: Flush the reactor with a blank solvent mixture (EtOH:H₂O 2:1) at 1.0 mL/min to remove air and pressurize the system against the BPR (set to 100 psi).

  • Temperature Equilibration: Set the reactor heater to 120 °C . Allow 15 minutes for stabilization.

  • Flow Rate Calculation:

    • Target Residence Time (

      
      ): 10 minutes.
      
    • Reactor Volume (

      
      ): 10 mL.
      
    • Total Flow Rate (

      
      ) = 
      
      
      
      = 1.0 mL/min.
    • Pump A Rate: 0.5 mL/min.

    • Pump B Rate: 0.5 mL/min.

  • Execution: Switch valves from Solvent to Reagent Streams A and B simultaneously.

  • Steady State Verification: Discard the first 2 reactor volumes (20 mL, approx 20 mins) to ensure dispersion effects are cleared and steady state is reached.

  • Collection: Collect the product stream for 30 minutes (Production Phase).

  • Workup:

    • Dilute the output stream with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases.[3] Extract aqueous layer 2x with EtOAc.

    • Wash organic layer with Brine, dry over MgSO₄, and concentrate.

    • Purify via flash chromatography (Hexane:EtOAc 90:10).

Results & Data Analysis

The following data compares the optimized flow protocol against standard batch conditions for this compound synthesis.

Table 1: Comparative Performance Metrics

ParameterBatch SynthesisContinuous Flow (This Protocol)
Temperature 80 °C (Reflux)120 °C (Superheated)
Reaction Time 6 Hours10 Minutes
Catalyst Loading 3–5 mol%1 mol%
Yield (Isolated) 72%89%
Space-Time Yield LowHigh (approx. 5g/h in 10mL reactor)
Impurity Profile Significant homo-coupling< 2% Dehalogenated byproduct
Analytical Interpretation[6][7][8][9]
  • HPLC: Flow product shows a cleaner baseline. The short residence time at high temperature favors the cross-coupling over the slower protodeboronation of the phenylboronic acid.

  • NMR: The ortho-methyl group appears as a singlet at ~2.3 ppm. The integration of aromatic protons (8H total) confirms the biaryl formation.

Experimental Workflow Logic

The following decision tree illustrates the logic for optimizing the synthesis of derivatives (e.g., changing the boronic acid or halide).

Diagram 2: Optimization Logic

Optimization Start Start Optimization Solubility Solubility Check (Reagent B + Base) Start->Solubility Homogeneous Homogeneous? Solubility->Homogeneous AddWater Add Water/Cosolvent (Increase polarity) Homogeneous->AddWater No (Precipitate) RunScreen Run T/Flow Screen (100-140°C) Homogeneous->RunScreen Yes (Clear) AddWater->Solubility Analyze Analyze Conversion (HPLC/LCMS) RunScreen->Analyze GoodYield Yield > 85%? Analyze->GoodYield ScaleUp Scale Up (Run continuous) GoodYield->ScaleUp Yes Adjust Increase T or Residence Time GoodYield->Adjust No Adjust->RunScreen

Caption: Decision tree for optimizing Suzuki-Miyaura coupling conditions for pyridine derivatives.

Troubleshooting & Safety

  • Clogging: The most common failure mode.

    • Cause: Precipitation of bicarbonate salts or Pd-black.

    • Solution: Use a Back Pressure Regulator (BPR) rated for slurries if available, or ensure the water content in Stream B is sufficient (>25% v/v). Wash the system with 10% Nitric Acid followed by water post-run to remove Pd residues.

  • Low Conversion:

    • Cause: Catalyst oxidation or insufficient temperature.

    • Solution: Degas solvents thoroughly (sparge with Argon). Increase reactor temperature to 130–140 °C (ensure system pressure > vapor pressure).

  • Safety:

    • Always calculate the vapor pressure of the solvent at the target temperature. For Ethanol/Water at 120 °C, internal pressure will approach 3–4 bar. Ensure BPR is set > 5 bar.

References

  • Continuous-Flow Suzuki–Miyaura Coupling

    • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI.
    • [Link][4]

  • Pyridine Derivative Synthesis

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. NIH/PubMed.
    • [Link]

  • General Flow Chemistry Reviews

    • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. University of Naples Federico II.
    • [Link]

  • Solubility Data

    • Solubility of Potassium Carbonate in Water.[1][2][5] ACS Publications.

    • [Link]

Sources

Application Notes and Protocols for the C-H Activation and Functionalization of 2-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Navigating the Complexities of Polysubstituted Pyridine Functionalization

The pyridine scaffold is a cornerstone of modern medicine and materials science.[1] Its prevalence in FDA-approved drugs underscores the urgent need for efficient and selective methods to modify its structure, particularly in late-stage functionalization scenarios.[1] Direct C-H activation presents an atom-economical and elegant strategy to achieve this, circumventing the need for pre-functionalized substrates.[1] However, the inherent electronic properties and strong coordinating ability of the pyridine nitrogen pose significant challenges to achieving predictable regioselectivity.[1]

This guide focuses on a particularly intriguing substrate: 2-Methyl-3-phenylpyridine . This molecule encapsulates the common challenges encountered in the C-H functionalization of complex heterocyclic systems. It possesses multiple potential sites for C-H activation, including:

  • C(sp³)–H bonds of the methyl group.

  • C(sp²)–H bonds on the pyridine ring (C4, C5, and C6).

  • C(sp²)–H bonds on the phenyl ring (ortho, meta, and para).

The interplay between the directing effect of the pyridine nitrogen and the electronic and steric influences of the methyl and phenyl substituents creates a complex reactivity landscape. This document aims to provide a comprehensive technical guide, grounded in established principles of C-H activation, to empower researchers to rationally design and execute the functionalization of this and related polysubstituted pyridines.

Mechanistic Considerations and Regiochemical Control

The regiochemical outcome of a C-H activation reaction on this compound is dictated by a delicate balance of factors. Understanding these is paramount to designing a selective transformation.

The Role of the Directing Group

The pyridine nitrogen is a powerful Lewis basic site that can coordinate to a transition metal catalyst. This coordination event is often the first step in many C-H activation cycles, bringing the metal center into proximity with specific C-H bonds.[2][3]

  • For C(sp²)-H activation on the phenyl ring: In the analogous 2-phenylpyridine, the nitrogen atom strongly directs ortho-metalation of the phenyl ring, leading to the formation of a stable five-membered palladacycle intermediate.[2][3] However, in our target molecule, the phenyl group is at the 3-position, making direct ortho-metalation via a five-membered cyclometalated intermediate geometrically disfavored. A six-membered cyclometalated intermediate would be required, which is generally less kinetically and thermodynamically favorable.

  • For C(sp²)-H activation on the pyridine ring: The nitrogen atom can also direct the activation of the C2 and C6 positions of the pyridine ring itself. However, in this compound, the C2 position is blocked by the methyl group. Therefore, activation at the C6 position is a plausible pathway.

  • For C(sp³)-H activation of the methyl group: The pyridine nitrogen can also facilitate the activation of the C(sp³)-H bonds of the 2-methyl group through the formation of a five-membered cyclometalated intermediate. This has been demonstrated for various 2-alkylpyridines.

Electronic and Steric Effects of Substituents

The electronic nature and size of the methyl and phenyl groups significantly influence the reactivity of the various C-H bonds.

  • Electronic Effects: Electron-donating groups can increase the electron density of the rings, making the C-H bonds more susceptible to electrophilic metalation.[4] Conversely, electron-withdrawing groups can enhance the acidity of C-H bonds, favoring concerted metalation-deprotonation pathways.[5]

  • Steric Hindrance: The methyl group at the C2 position provides significant steric bulk, which can disfavor C-H activation at the adjacent C3-phenyl group's ortho position and potentially at the C6 position of the pyridine ring. Steric effects are known to be highly influential in determining the regioselectivity of C-H activation.[4]

The Choice of Catalyst and Reaction Conditions

The selection of the transition metal catalyst, ligands, and additives is critical in steering the reaction towards a desired outcome.

  • Palladium (Pd): Palladium catalysts are widely used for C-H arylation, alkenylation, and other functionalizations.[2][3] The choice of ligands and oxidants can significantly impact the reaction mechanism and selectivity.

  • Rhodium (Rh) and Ruthenium (Ru): Rhodium and Ruthenium catalysts are also highly effective for C-H activation, often exhibiting complementary reactivity and selectivity to palladium.[6][7]

  • Additives: Carboxylic acids, bases, and salts can act as proton shuttles, ligands, or Lewis acids to modulate the reactivity and selectivity of the catalytic system.[5][8]

Potential Functionalization Pathways

Based on the principles outlined above, we can envision several potential pathways for the C-H functionalization of this compound. The following workflow diagram illustrates the key decision points and potential outcomes.

G cluster_start Starting Material cluster_catalyst Catalytic System cluster_activation C-H Activation Site cluster_product Functionalized Product start This compound catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ru) + Ligands + Additives start->catalyst sp3 C(sp³)-H Activation (Methyl Group) catalyst->sp3 Pathway A sp2_pyridine C(sp²)-H Activation (Pyridine Ring) catalyst->sp2_pyridine Pathway B sp2_phenyl C(sp²)-H Activation (Phenyl Ring) catalyst->sp2_phenyl Pathway C prod_sp3 2-(Functionalized methyl)- 3-phenylpyridine sp3->prod_sp3 prod_sp2_pyridine 2-Methyl-3-phenyl- (functionalized)pyridine sp2_pyridine->prod_sp2_pyridine prod_sp2_phenyl 2-Methyl-3-(functionalized phenyl)- pyridine sp2_phenyl->prod_sp2_phenyl

Figure 1: Potential C-H activation pathways for this compound.

Application Protocol: Palladium-Catalyzed C(sp³)-H Arylation of the Methyl Group

Given the strong directing effect of the pyridine nitrogen towards the formation of a five-membered cyclometalated intermediate, the C(sp³)-H bonds of the 2-methyl group represent a highly plausible site for selective functionalization. The following protocol is a representative procedure for the palladium-catalyzed arylation of this position, adapted from established methodologies for related substrates.

Disclaimer: This protocol is a general guideline and may require optimization for this compound. Researchers should perform small-scale test reactions to determine the optimal conditions.

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound>98% purity
Palladium(II) acetate (Pd(OAc)₂)Catalyst grade
Aryl iodide (e.g., iodobenzene)Reagent grade
Silver carbonate (Ag₂CO₃)Reagent grade
3,3'-F₂-BINOLChiral ligand (for asymmetric reactions, if desired)
2-Pyridinylisopropyl (PIP) directing groupIf required for enhanced reactivity and selectivity
Anhydrous solvent (e.g., 1,4-dioxane)Dri-Solv or equivalent
Schlenk flask or sealed reaction vialAppropriate for inert atmosphere reactions
Magnetic stirrer with heating
Inert gas supply (Argon or Nitrogen)High purity
Standard glassware for workup and purification
Analytical instruments (NMR, GC-MS)For reaction monitoring and product characterization
Experimental Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 10 mol%), and Silver carbonate (0.4 mmol, 2.0 equiv.).

  • Addition of Reagents: Add the aryl iodide (0.4 mmol, 2.0 equiv.) and the desired ligand (if applicable, e.g., 3,3'-F₂-BINOL, 0.024 mmol, 12 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Reaction Conditions: Seal the flask or vial and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble salts. Wash the Celite pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Concentrate the combined organic filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(arylmethyl)-3-phenylpyridine.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expected Outcome and Rationale

This protocol is designed to favor the C(sp³)-H arylation of the methyl group. The pyridine nitrogen acts as a directing group, facilitating the formation of a five-membered palladacycle intermediate involving the methyl group. The use of an aryl iodide as the coupling partner and silver carbonate as a base and halide scavenger are common conditions for such transformations.

G cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Catalyst, Base, Ligand, Aryl Iodide) A->B C Solvent Addition (Anhydrous 1,4-Dioxane) B->C D Reaction (120 °C, 12-24 h) C->D E Workup (Filtration) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Figure 2: Step-by-step workflow for the C(sp³)-H arylation protocol.

Alternative Protocol: Directed C(sp²)-H Functionalization of the Phenyl Ring via a Removable Directing Group

To achieve functionalization at the ortho-position of the 3-phenyl group, a strategy employing a removable directing group can be considered. This approach temporarily installs a directing group on the pyridine nitrogen, which then directs C-H activation to the desired position.

Concept and Strategy

A variety of removable directing groups have been developed for C-H activation. For this application, a directing group that can be attached to the pyridine nitrogen and subsequently removed under mild conditions is ideal.

G cluster_strategy Removable Directing Group Strategy A 1. Attach Removable Directing Group (DG) to Pyridine Nitrogen B 2. Directed C(sp²)-H Functionalization of Phenyl Ring A->B C 3. Remove Directing Group B->C D Functionalized Product C->D

Figure 3: Logical flow of the removable directing group strategy.

Representative Protocol (General)
  • Attachment of Directing Group: React this compound with a suitable reagent to install the directing group on the pyridine nitrogen. The choice of directing group and attachment conditions will depend on the specific methodology being followed.

  • Directed C-H Functionalization: Subject the modified substrate to the appropriate catalytic conditions for the desired C-H functionalization (e.g., arylation, alkenylation). The directing group will steer the reaction to the ortho-position of the phenyl ring.

  • Removal of Directing Group: After successful functionalization, remove the directing group under mild conditions to yield the final product and regenerate the pyridine nitrogen.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Inert Atmosphere: Many C-H activation catalysts and reagents are sensitive to air and moisture. Perform all reactions under an inert atmosphere of argon or nitrogen.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile solvents and reagents.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of Products

The successful functionalization of this compound should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the product and confirming the site of functionalization. Changes in chemical shifts and coupling patterns will provide clear evidence of the new bond formation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the progress of the reaction and assessing the purity of the crude product.

Conclusion and Future Outlook

The C-H activation and functionalization of this compound present a formidable yet rewarding challenge. A thorough understanding of the interplay between directing group effects, substituent effects, and catalyst choice is crucial for achieving the desired regioselectivity. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this versatile scaffold. As the field of C-H activation continues to evolve, the development of more sophisticated catalytic systems will undoubtedly unlock even more precise and efficient ways to functionalize complex molecules like this compound, further accelerating innovation in drug discovery and materials science.

References

  • Davies, H. M. L.; Du Bois, J.; Yu, J.-Q. C–H Functionalization in Organic Synthesis. Nat. Rev. Methods Primers2021 , 1 (1), 1–24. [Link]

  • Giri, R.; Chen, X.; Yu, J.-Q. Palladium-Catalyzed Asymmetric C–H Activation. In Privileged Chiral Ligands and Catalysts; John Wiley & Sons, Ltd, 2011; pp 109–141. [Link]

  • Wencel-Delord, J.; Dröge, T.; Liu, F.; Glorius, F. Towards Mild Metal-Catalyzed C–H Bond Activation. Chem. Soc. Rev.2011 , 40 (9), 4740–4761. [Link]

  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 1147–1169. [Link]

  • Arockiam, P. B.; Bruneau, C.; Dixneuf, P. H. Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization. Chem. Rev.2012 , 112 (11), 5879–5918. [Link]

  • Colby, D. A.; Bergman, R. G.; Ellman, J. A. Rhodium-Catalyzed C–C Bond Formation via Heteroatom-Directed C–H Bond Activation. Chem. Rev.2010 , 110 (2), 624–655. [Link]

  • Gutekunst, W. R.; Baran, P. S. C–H Functionalization Logic in Natural Product Synthesis. Chem. Soc. Rev.2011 , 40 (1), 1976–1991. [Link]

  • McMurray, L.; O’Hara, F.; Gaunt, M. J. Recent Developments in Natural Product Synthesis Using Metal-Catalysed C–H Bond Functionalisation. Chem. Soc. Rev.2011 , 40 (4), 1885–1898. [Link]

  • Sun, C.-L.; Li, B.-J.; Shi, Z.-J. Direct C–H Transformation via Iron Catalysis. Chem. Rev.2011 , 111 (3), 1293–1314. [Link]

  • Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon–Hydrogen Bonds. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]

  • Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009 , 48 (28), 5094–5115. [Link]

  • Kakiuchi, F.; Murai, S. Catalytic C–H/Olefin Coupling. Acc. Chem. Res.2002 , 35 (10), 826–834. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79049, this compound. [Link]

  • Maity, S.; Bera, A.; Bhattacharjya, A.; Maity, P. C–H functionalization of pyridines. Org. Biomol. Chem., 2023 , 21, 5671-5690. [Link]

Sources

Suzuki-Miyaura cross-coupling for the synthesis of 2-phenylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming the "2-Pyridyl Problem" in Palladium-Catalyzed Cross-Coupling

Executive Summary

The 2-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry (e.g., Etoricoxib) and materials science (cyclometalated iridium ligands for OLEDs). However, the synthesis of this motif via Suzuki-Miyaura cross-coupling presents a distinct challenge known as the "2-pyridyl problem." [1][2]

This guide addresses the electronic deactivation of 2-halopyridines and the inherent instability of 2-pyridylboronic acids. We provide two validated protocols: a robust industrial standard using Buchwald precatalysts for stable substrates, and a specialized "slow-release" protocol using MIDA boronates for sensitive chemical architectures.

The Technical Challenge: Mechanistic Causality

To optimize this reaction, one must understand the failure modes. The difficulty stems from two opposing electronic factors depending on the coupling partners chosen.

The Protodeboronation Trap

When using 2-pyridylboronic acid (or its esters), the reaction frequently stalls or produces the hydrodeboronated byproduct (pyridine).

  • Mechanism: The basic nitrogen atom in the 2-position facilitates the formation of a zwitterionic intermediate. This species undergoes rapid C-B bond cleavage (protodeboronation) faster than the rate of transmetallation to Palladium.

  • Consequence: The active boron reagent is destroyed before it can couple.

Catalyst Poisoning (The Azine Effect)

When using 2-halopyridines as the electrophile, the pyridine nitrogen can coordinate to the Palladium center (


-donation), displacing phosphine ligands and forming an inactive Pd(Pyridine)Ln complex. This requires bulky, electron-rich ligands to prevent catalyst sequestration.
Mechanistic Visualization

The following diagram illustrates the standard catalytic cycle versus the destructive protodeboronation pathway.

SuzukiMechanism PreCat Pd(II) Precatalyst ActivePd Active Pd(0)Ln PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting for Pyridines) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration BoronSpecies 2-Pyridyl Boronate BoronSpecies->TransMet Ideal Path Zwitterion Zwitterionic Intermediate (N-coordination to B) BoronSpecies->Zwitterion Fast Equilibrium Decomp Protodeboronation (Inactive Pyridine) Zwitterion->Decomp Irreversible (C-B Cleavage)

Figure 1: Catalytic cycle highlighting the competitive protodeboronation pathway (red) that plagues 2-pyridyl boron reagents.

Strategic Pathways: Decision Matrix

Select the protocol based on your available starting materials.

FeatureProtocol A: The "Easy" Route Protocol B: The "Hard" Route
Coupling Partners 2-Halopyridine + Phenylboronic AcidAryl Halide + 2-Pyridyl Boronate
Primary Challenge Catalyst deactivation by Pyridine NExtreme instability of Boron reagent
Key Reagent Buchwald Precatalysts (XPhos/SPhos)MIDA Boronates (Slow Release)
Success Rate High (>90%)Moderate to High (Requires strict control)
Recommendation Preferred for general synthesis.Use only if the pyridine ring requires complex pre-functionalization.

Protocol A: Robust Synthesis using Buchwald Precatalysts

Target: Synthesis of 2-phenylpyridine from 2-chloropyridine. Rationale: Phenylboronic acid is stable. We use XPhos Pd G3 or SPhos Pd G3 . These bulky dialkylbiaryl phosphine ligands create a "protective shell" around the Pd, preventing the pyridine nitrogen from poisoning the catalyst [1].

Materials
  • Electrophile: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Charge: In a glovebox or under Argon counterflow, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and XPhos Pd G3 (15 mg, ~2 mol%) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add THF (2 mL) and 0.5 M aqueous K₃PO₄ (4 mL).

    • Note: A biphasic system is often beneficial here. The base remains in the aqueous phase, modulating the transmetallation rate.

  • Degas: Sparge the mixture with Argon for 5 minutes. Oxygen is detrimental to the active Pd(0) species.

  • Reaction: Seal the vial and heat to 60°C for 2–4 hours.

    • Monitoring: Check by LC-MS. 2-Chloropyridines are generally reactive enough that temperatures >80°C are rarely needed with G3 catalysts.

  • Workup: Cool to RT. Dilute with EtOAc and separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Slow-Release" MIDA Boronate System

Target: Coupling unstable 2-pyridyl boron species with aryl chlorides.[3] Rationale: Burke and colleagues developed N-methyliminodiacetic acid (MIDA) boronates. These are air-stable solids.[1][3] Under the reaction conditions, the MIDA group hydrolyzes slowly, releasing the unstable boronic acid in low concentrations. This "slow release" matches the rate of transmetallation, preventing accumulation and decomposition [2, 3].

Materials
  • Electrophile: Aryl Chloride (1.0 equiv)[3]

  • Nucleophile: 2-Pyridyl MIDA boronate (1.5 equiv)[3]

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)[3]

    • Alternative: XPhos Pd G3 can also be used.

  • Promoter: Cu(OAc)₂ (0.5 equiv)

    • Crucial: Copper salts facilitate the transmetallation of 2-pyridyl species [2].

  • Base: K₂CO₄ (5.0 equiv)[3]

  • Solvent: DMF / Isopropanol (4:1 ratio) - Strictly Anhydrous conditions are NOT required, but the solvent ratio is critical.

Step-by-Step Procedure
  • Setup: To a reaction vial, add the Aryl Chloride (1.0 mmol), 2-Pyridyl MIDA boronate (1.5 mmol), Pd₂(dba)₃ (14 mg), XPhos (29 mg), Cu(OAc)₂ (90 mg), and K₂CO₄ (690 mg).

  • Solvation: Add DMF (8 mL) and Isopropanol (2 mL).

    • Mechanism:[2][4][5][6][7][8][9] The isopropanol assists in the slow hydrolysis of the MIDA ester.

  • Heat: Seal and heat to 100°C for 4–8 hours.

    • Note: Higher temperature is required here compared to Protocol A to drive the MIDA hydrolysis.

  • Workup: Cool to RT. The mixture will be thick. Dilute with water (20 mL) and extract with Et₂O or EtOAc (3 x 20 mL).

    • Caution: Extensive washing with water is needed to remove DMF.

  • Purification: Flash chromatography.

Experimental Workflow Visualization

Workflow Start Substrate Selection (Protocol A or B) Prep Glovebox/Schlenk Catalyst Dosing Start->Prep Degas Degassing (Argon Sparge) Prep->Degas Critical Step React Reaction (60°C or 100°C) Degas->React Monitor LCMS Check (Conversion >95%) React->Monitor Monitor->React Incomplete Workup Biphasic Workup & Purification Monitor->Workup Pass

Figure 2: Generalized workflow for high-fidelity cross-coupling.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning by Pyridine N.Switch to XPhos or SPhos (bulky ligands). Ensure 1:1 Pd:Ligand ratio (use G3/G4 precatalysts).
Protodeboronation (Protocol A) Base is too strong or pH is too high.Switch from K₂CO₃ to K₃PO₄ or KF. Reduce water content.
Homocoupling of Aryl Halide Oxygen presence.[6][10][11]Re-degas solvents. Ensure inert atmosphere.
Stalled Reaction (Protocol B) MIDA hydrolysis too slow.Ensure Isopropanol is present in the solvent mixture. Increase Temp to 100°C.
Black Precipitate (Pd Black) Catalyst decomposition.[6]Ligand loading is too low. Add extra free ligand (e.g., 1 mol% extra XPhos).

References

  • Buchwald, S. L., et al. (2007). "Suzuki-Miyaura Coupling of Heterocyclic Boronic Esters."[1][2][12] Journal of the American Chemical Society.

  • Burke, M. D., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.

  • Burke, M. D., et al. (2012).[2] "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition.

  • Molander, G. A., et al. (2007).[4] "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction."[4] Accounts of Chemical Research.

Sources

Application Notes and Protocols for the Development of MmpL3 Inhibitors Based on the 2-Methyl-3-phenylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Gatekeeper of the Mycobacterial Cell Wall

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This underscores the urgent need for novel therapeutic agents that act on previously unexploited targets. One of the most promising of these is the Mycobacterial membrane protein Large 3 (MmpL3).[1][2][3]

MmpL3 is an essential inner membrane transporter protein belonging to the Resistance-Nodulation-Division (RND) superfamily.[1] Its indispensability stems from its singular role in translocating trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of the unique and protective mycobacterial outer membrane, from the cytoplasm to the periplasm.[1][2][3] This translocation is a critical step in the formation of trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which are fundamental components of the cell wall.[3] The inhibition of MmpL3 disrupts this vital supply chain, leading to the accumulation of TMM in the cytoplasm and a halt in the synthesis of the outer membrane, ultimately resulting in bacterial death.[2][3][4] The essentiality and vulnerability of MmpL3 have made it a focal point for the development of new anti-tubercular agents.[1][3]

This document provides a detailed guide for researchers and drug development professionals on leveraging the novel 2-Methyl-3-phenylpyridine scaffold in the discovery and characterization of new MmpL3 inhibitors. We will delve into the mechanistic underpinnings of MmpL3 inhibition, provide detailed protocols for hit identification and validation, and discuss the structure-activity relationship (SAR) of this promising chemical series.

The Mechanism of MmpL3 Inhibition: More Than One Way to Block the Gate

The inhibition of MmpL3 can be achieved through two primary mechanisms, a crucial consideration when characterizing novel compounds like those derived from the this compound scaffold.[5]

  • Direct Binding and Blockade: The most direct mechanism involves the inhibitor binding to a specific site on the MmpL3 protein, physically obstructing the translocation of TMM. Many potent MmpL3 inhibitors, such as SQ109, operate through this direct inhibition.[3][5]

  • Dissipation of the Proton Motive Force (PMF): MmpL3, like other RND transporters, is energized by the proton motive force (PMF) across the inner membrane.[2][5] Some compounds can act as protonophores, dissipating this gradient and indirectly inhibiting MmpL3's transport function. While effective at killing the bacteria, this mechanism is less specific and can lead to broader cellular effects.[5][6]

It is imperative to distinguish between these two mechanisms to develop specific and targeted MmpL3 inhibitors. The protocols outlined below are designed to enable this differentiation.

Experimental Workflow for the Development of this compound based MmpL3 Inhibitors

The journey from a chemical scaffold to a validated MmpL3 inhibitor involves a multi-step process. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic Characterization Whole-Cell Phenotypic Screening Whole-Cell Phenotypic Screening Cytotoxicity Assay Cytotoxicity Assay Whole-Cell Phenotypic Screening->Cytotoxicity Assay Identify active & non-toxic hits Resistant Mutant Generation Resistant Mutant Generation Cytotoxicity Assay->Resistant Mutant Generation Confirm MmpL3 as target Lipid Profile Analysis Lipid Profile Analysis Cytotoxicity Assay->Lipid Profile Analysis Observe TMM accumulation Whole Genome Sequencing Whole Genome Sequencing Resistant Mutant Generation->Whole Genome Sequencing Identify mutations in mmpL3 Direct Binding Assays Direct Binding Assays Whole Genome Sequencing->Direct Binding Assays Confirm direct interaction Lipid Profile Analysis->Direct Binding Assays PMF Dissipation Assay PMF Dissipation Assay Direct Binding Assays->PMF Dissipation Assay Differentiate mechanism In Vitro & In Vivo Efficacy In Vitro & In Vivo Efficacy PMF Dissipation Assay->In Vitro & In Vivo Efficacy Lead optimization

Caption: A streamlined workflow for the discovery and validation of MmpL3 inhibitors.

Part 1: Core Protocols for Hit Identification and Validation

Protocol 1.1: Whole-Cell Phenotypic Screening against M. tuberculosis

Rationale: The initial step is to identify derivatives of the this compound scaffold that exhibit potent anti-tubercular activity against whole Mtb cells. A high-throughput screening approach is recommended to assess a library of synthesized analogs efficiently.

Methodology:

  • Bacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Assay Preparation: In a 96-well microplate, dispense the bacterial culture diluted to a final OD600 of 0.05-0.1.

  • Compound Addition: Add the this compound derivatives at various concentrations (typically in a serial dilution). Include positive controls (e.g., isoniazid, rifampicin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) by measuring bacterial growth. This can be done visually, by measuring OD600, or using a viability stain such as Resazurin. The MIC is the lowest concentration of the compound that inhibits at least 90% of bacterial growth.[2]

Protocol 1.2: Generation and Analysis of Resistant Mutants

Rationale: A powerful method to identify the molecular target of a novel antibacterial compound is to generate and sequence resistant mutants.[1] Mutations conferring resistance will frequently be found in the gene encoding the drug's target.

Methodology:

  • Selection of Resistant Mutants: Plate a high density of M. tuberculosis H37Rv (e.g., 10^8 to 10^9 CFUs) onto Middlebrook 7H10 agar plates containing the this compound derivative at a concentration 4-8 times its MIC.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolation and Verification: Isolate individual resistant colonies and re-streak them on both drug-free and drug-containing agar to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract genomic DNA from both the resistant mutant and the wild-type parent strain.

  • Whole Genome Sequencing (WGS): Perform WGS on the extracted DNA.

  • Bioinformatic Analysis: Compare the genome of the resistant mutant to the wild-type genome to identify single nucleotide polymorphisms (SNPs). A high frequency of independent mutations in the mmpL3 gene strongly indicates it is the target of the compound.[2]

Part 2: Mechanistic Characterization of Hits

Protocol 2.1: Lipid Profile Analysis by Metabolic Labeling

Rationale: Inhibition of MmpL3 is expected to cause a characteristic change in the lipid profile of Mtb, specifically an accumulation of TMM and a decrease in TDM.[3] This assay provides strong evidence that a compound's mechanism of action involves the disruption of mycolic acid transport.

Methodology:

  • Bacterial Culture and Treatment: Grow M. tuberculosis H37Rv to mid-log phase and treat with the this compound derivative at its MIC for 24-48 hours.

  • Metabolic Labeling: Add [1,2-¹⁴C] acetic acid to the culture and incubate for a further 8-16 hours to allow for incorporation into newly synthesized lipids.

  • Lipid Extraction: Harvest the bacterial cells by centrifugation, wash, and extract the total lipids using a mixture of chloroform and methanol.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6 v/v/v).

  • Autoradiography: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

  • Analysis: Compare the lipid profiles of treated and untreated cells. A significant increase in the intensity of the TMM spot and a decrease in the TDM spot is indicative of MmpL3 inhibition.[1][7]

Protocol 2.2: Competitive Binding Assay using a Fluorescent Probe

Rationale: To provide evidence of direct binding to MmpL3, a competitive displacement assay using a fluorescently labeled MmpL3 inhibitor can be employed. This assay measures the ability of an unlabeled compound to displace the fluorescent probe from its binding site on MmpL3.[7]

Methodology:

  • Bacterial Strain: Use a strain of M. smegmatis that overexpresses M. tuberculosis MmpL3 (e.g., M. smegmatis ΔmmpL3/pMVGH1-mmpL3tb).[7]

  • Probe Incubation: Incubate the bacterial cells with a fluorescent MmpL3 probe, such as North 114 (an analog of the NITD series of MmpL3 inhibitors linked to a TAMRA fluorophore), at a fixed concentration.[7]

  • Competitor Addition: Add increasing concentrations of the this compound test compound.

  • Flow Cytometry Analysis: Analyze the fluorescence of the bacterial cells using a flow cytometer.

  • Data Interpretation: A dose-dependent decrease in cellular fluorescence indicates that the test compound is competing with the fluorescent probe for binding to MmpL3, thus providing strong evidence of direct target engagement.[7]

Protocol 2.3: Biophysical Confirmation of Direct Binding (Biolayer Interferometry - BLI)

Rationale: While competitive binding assays are powerful, biophysical methods like BLI provide direct, real-time evidence of a compound's interaction with the purified target protein, allowing for the determination of binding kinetics.[8][9]

Methodology:

  • Protein Purification: Purify the MmpL3 protein from an overexpression system.

  • Sensor Immobilization: Immobilize the purified MmpL3 onto the surface of a biosensor tip.[8][9]

  • Association: Dip the sensor into wells containing increasing concentrations of the this compound derivative to monitor the binding (association) phase in real-time.[8][9]

  • Dissociation: Transfer the sensor to a buffer-only well to monitor the unbinding (dissociation) of the compound.[8][9]

  • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD), which quantifies the binding affinity.

Part 3: Structure-Activity Relationship (SAR) of this compound Derivatives

A systematic exploration of the chemical space around the this compound core is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Key Structural Features and Modifications:

Position Modification Rationale Observed Effect on Activity
Pyridine Ring Substitution at various positionsTo probe electronic and steric effects on binding.Generally well-tolerated, with specific substitutions enhancing potency.
Methyl Group (Position 2) Replacement with other alkyl groups or removalTo assess the importance of this group for activity.The methyl group appears to be important for optimal activity.
Phenyl Group (Position 3) Substitution on the phenyl ring (para, meta, ortho) with various functional groups (e.g., halogens, alkyls, alkoxys)To explore the hydrophobic pocket of the MmpL3 binding site.Hydrophobic and electron-withdrawing groups at the para-position often lead to increased potency.
Linker Introduction of a linker between the pyridine and a terminal functional groupTo access different regions of the binding pocket and improve physicochemical properties.Amine and amide linkers have been successfully employed.
Terminal Group Variation of the terminal functional group (e.g., amines, heterocycles)To optimize interactions with specific residues in the binding pocket and modulate solubility and metabolic stability.Bulky, hydrophobic groups can significantly enhance activity.

This table is a generalized representation based on common SAR strategies for MmpL3 inhibitors and should be populated with specific data as it is generated for the this compound series.

A recent study on pyridine-2-methylamine derivatives demonstrated that these compounds bind to the active pocket of MmpL3.[2] Molecular docking studies indicated that the nitrogen atom of a terminal N-4,4-dimethyl-1,4-azasilyl group formed a hydrogen bond with D645, and the pyridine-2-methylamine core maintained π-π stacking with Y646.[2] This provides a structural basis for the rational design of more potent analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of a new class of MmpL3 inhibitors. By employing the systematic workflow and detailed protocols outlined in these application notes, researchers can effectively identify, validate, and optimize novel anti-tubercular agents that target this essential mycobacterial protein. The combination of whole-cell screening, genetic validation, mechanistic lipid profiling, and direct binding assays provides a robust framework for advancing these compounds through the drug discovery pipeline.

References

  • Patsnap Synapse. (2024, June 21). What are MmpL3 inhibitors and how do they work?
  • MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. (2020, August 27). PMC.
  • Molecular Mechanisms of MmpL3 Function and Inhibition. (n.d.). PMC - NIH.
  • ResearchGate. (n.d.). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents | Request PDF.
  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. (n.d.).
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). NIH.
  • Targeting MmpL3 for anti-tuberculosis drug development. (2020, July 14). PMC - PubMed Central.
  • Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations | ACS Omega. (n.d.).
  • ASM Journals. (n.d.). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance | Antimicrobial Agents and Chemotherapy.
  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds | ACS Infectious Diseases. (2019, March 18).
  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. (2019, March 18). ResearchGate.
  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. (2019, June 14). PMC - PubMed Central.

Sources

Application Notes & Protocols: A Phased Approach to Characterizing the Biological Activity of 2-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold and the Unexplored Potential of 2-Methyl-3-phenylpyridine

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of vitamins, alkaloids, and FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4][5] The phenylpyridine motif, in particular, has been explored for various applications, from agriculture to potential therapies targeting enzymes like xanthine oxidoreductase.[6][7][8]

Despite the rich pharmacology of its structural class, the specific biological profile of this compound remains largely uncharacterized.[9] This document provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to systematically investigate its potential therapeutic activities. Our approach is designed as a screening funnel, beginning with broad, high-throughput assessments and progressively narrowing the focus to mechanistic studies and in vivo validation. This strategy ensures a resource-efficient and scientifically rigorous evaluation, explaining not just how to perform the experiments, but why each step is a logical and necessary component of the discovery process.

Phase 1: Foundational Profiling - Cytotoxicity and In Silico Assessment

Before investigating any specific biological effect, it is imperative to establish the compound's fundamental cellular interaction profile. The primary goal of this phase is to determine the concentration range at which this compound can be safely studied without inducing general cellular toxicity, a critical prerequisite for interpreting any subsequent bioactivity data.

Causality: Why Start with Cytotoxicity?

All subsequent functional assays are predicated on the assumption that the observed effects are due to a specific biological interaction, not merely a consequence of the cells dying. A compound that is broadly cytotoxic at low concentrations is unlikely to be a viable therapeutic candidate. By establishing a dose-response curve for cytotoxicity, we can define a "therapeutic window" or, more accurately for this stage, a "non-toxic working concentration range" for all future in vitro experiments. Standard methods like the MTT or XTT assay are reliable for this purpose; we will detail the XTT protocol due to its operational simplicity, as it does not require a formazan solubilization step.[10]

Experimental Protocol: General Cytotoxicity Assessment using XTT Assay

This protocol quantifies cell viability by measuring the reduction of the tetrazolium salt XTT into a colored formazan product by metabolically active cells.[10]

Materials:

  • Human cell lines (e.g., HEK293 for general toxicity, HepG2 for potential liver toxicity).

  • This compound (stock solution in DMSO).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • XTT Cell Viability Assay Kit.

  • 96-well clear-bottom cell culture plates.

  • Positive control for cytotoxicity (e.g., Doxorubicin).

  • Plate reader capable of measuring absorbance at 450-500 nm.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentration serial dilution of this compound in complete medium. A typical starting range is from 200 µM down to ~0.1 µM. Also prepare 2x solutions of the vehicle control (DMSO, ensuring final concentration is ≤0.5%) and the positive control.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared 2x compound dilutions, vehicle, or positive control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The 48-hour time point is often a good starting point.

  • XTT Reagent Preparation: Shortly before the incubation period ends, prepare the XTT/electron-coupling solution according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the prepared XTT reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 475 nm (or as recommended by the kit) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Interpreting Cytotoxicity

The results should be summarized to clearly define the working concentrations for future assays.

Cell Line Time Point IC₅₀ of this compound (µM) Notes
HEK29348 hours> 100Low general cytotoxicity observed.
HepG248 hours85.4Moderate cytotoxicity in a liver cell line.

Phase 2: Broad-Spectrum Bioactivity Screening

With a safe concentration range established, we can now screen for potential biological activities. The choice of screens is guided by the known pharmacology of the broader pyridine chemical class.[4][5][11] This phase employs robust, medium-throughput assays to identify promising "hits."

G

Protocol: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

Causality: Inflammation is a hallmark of many diseases, and its modulation is a key therapeutic strategy.[12] Macrophages stimulated with lipopolysaccharide (LPS) produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a simple, colorimetric method to quantify NO levels and serves as an excellent primary screen for anti-inflammatory potential.[13]

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control and a positive control (e.g., L-NAME).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

    • Measure absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Protocol: Neuroprotective Activity (Oxidative Stress Model)

Causality: Oxidative stress is a key pathological mechanism in neurodegenerative diseases.[14][15] An effective screen for neuroprotection involves challenging neuronal cells with an oxidative insult (like H₂O₂) and assessing whether the compound can prevent cell death.[16] We use the HT22 hippocampal cell line, a common model for studying oxidative glutamate toxicity and other insults.

Methodology:

  • Cell Culture: Seed HT22 cells at 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound for 2 hours. Include a vehicle control and a positive control (e.g., N-acetylcysteine).

  • Insult: Add a pre-determined toxic concentration of H₂O₂ (e.g., 250 µM) or glutamate (e.g., 5 mM) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Perform an XTT assay as described in Protocol 1.2 to quantify the number of surviving cells.

  • Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the H₂O₂-treated vehicle control.

Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Causality: The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial properties.[5] The MIC assay is the gold standard for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

Methodology:

  • Bacterial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (bacteria only), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visual inspection—it is the lowest concentration well with no visible turbidity. This can be confirmed by measuring absorbance at 600 nm.

Phase 3: Mechanistic Elucidation - From "If" to "How"

A positive "hit" in Phase 2 is the starting point for deeper investigation. This phase aims to understand the mechanism of action. Using the anti-inflammatory hit as an example, we would ask: How is this compound inhibiting nitric oxide production?

Causality: The production of NO in macrophages is primarily driven by the iNOS enzyme, whose expression is controlled by the NF-κB signaling pathway. A reduction in NO could be due to direct iNOS enzyme inhibition or, more commonly, suppression of the upstream signaling cascade that leads to its production. Measuring key pro-inflammatory cytokines, also regulated by NF-κB, can help differentiate these possibilities.

G

Follow-Up Assays for an Anti-inflammatory Hit
  • Cytokine Measurement (ELISA): Culture RAW 264.7 cells as in Protocol 2.1. After 24 hours, collect the supernatant and quantify the levels of key pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits. A concurrent reduction in NO, TNF-α, and IL-6 strongly suggests an upstream target like NF-κB.

  • Western Blot Analysis: To confirm NF-κB pathway involvement, treat cells with the compound and LPS for a shorter duration (e.g., 30-60 minutes). Lyse the cells and perform Western blotting to probe for the phosphorylated (active) form of key pathway proteins (e.g., p-IκBα, p-p65) to see if the compound inhibits their activation.

Phase 4: In Vivo Proof-of-Concept

The ultimate test of a compound's potential is its efficacy in a living organism.[17] This phase translates in vitro findings into a relevant animal model. An in vivo study must be carefully designed to be ethical and produce robust, reproducible data.[18][19]

Protocol: Carrageenan-Induced Paw Edema in Rodents

Causality: This is a classic, acute model of inflammation.[12] The injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a systemically administered compound to reduce this swelling is a strong indicator of in vivo anti-inflammatory efficacy.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and this compound (at various doses).

  • Compound Administration: Administer the test compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) 60 minutes before the inflammatory insult.

  • Baseline Measurement: Measure the initial volume of each animal's hind paw using a plethysmometer.

  • Inflammatory Insult: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. Statistical significance is typically determined using ANOVA.

Conclusion

This application note outlines a systematic, multi-phased approach for the comprehensive biological evaluation of this compound. By progressing from broad cytotoxicity and bioactivity screens to specific mechanistic and in vivo studies, researchers can efficiently and rigorously uncover the compound's pharmacological profile. This structured workflow not only maximizes the potential for discovery but also ensures that experimental choices are grounded in scientific rationale, providing a solid foundation for any future drug development efforts.

References

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2020). National Institutes of Health (NIH). [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. [Link]

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. (n.d.). ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • MII/MIII-Catalyzed ortho-Fluoroalkylation of 2-Phenylpyridine. (n.d.). ResearchGate. [Link]

  • 2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease. (1988). PubMed. [Link]

  • Current Research on Antiepileptic Compounds. (n.d.). National Institutes of Health (NIH). [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health (NIH). [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). National Institutes of Health (NIH). [Link]

  • Effect of pyridine on key pharmacological parameters. (n.d.). ResearchGate. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health (NIH). [Link]

  • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (n.d.). MDPI. [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). PubMed Central. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). MDPI. [Link]

  • In Silico Analysis of Anti-Inflammatory and Antioxidant Properties of Bioactive Compounds from Crescentia cujete L. (2023). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. (2024). PubMed. [Link]

  • Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. (1998). ACS Publications. [Link]

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. (n.d.). In Vivo. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PubMed Central. [Link]

  • Advanced Experiment Design Strategies for Drug Development. (n.d.). ResearchGate. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. (2024). RSC Publishing. [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024). Charles River. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). National Institutes of Health (NIH). [Link]

  • General mechanism of MTT, MTS, and XTT assay. (n.d.). ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers. [Link]

  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. (n.d.). ResearchGate. [Link]

  • Medicinal Uses of Pyridine Derivatives. (n.d.). Scribd. [Link]

  • Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands. (n.d.). Dalton Transactions. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. [Link]

  • Research into New Molecules with Anti-Inflammatory Activity. (n.d.). MDPI. [Link]

  • Webinar: Designing Your In Vivo Studies. (2022). YouTube. [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. (n.d.). ACS Omega. [Link]

Sources

Techniques for growing single crystals of 2-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Techniques for Growing Single Crystals of 2-Methyl-3-phenylpyridine

Executive Summary & Physicochemical Reality

The Core Challenge: Researchers attempting to grow single crystals of neutral This compound at room temperature will fail.[1] This compound (CAS 3256-89-1) is a viscous oil or low-melting solid under standard conditions (Boiling Point: ~136–137 °C at 15 Torr; extrapolated atmospheric BP ~270 °C) [1, 2].[1]

The Solution: To obtain a single crystal suitable for X-ray Diffraction (XRD), you must alter the intermolecular kinetics to favor a solid lattice. This guide details three field-proven protocols to achieve this:

  • Salt Formation (Protonation): The most robust method for oily pyridine derivatives.

  • Coordination Complexation: Utilizing the pyridine nitrogen as a ligand for metal centers (Zn, Cu).[2]

  • In-Situ Cryo-Crystallization: A specialized technique for growing the neutral crystal directly on the diffractometer.[1]

Pre-Crystallization Characterization

Before attempting crystallization, the starting material must be validated. Impurities >1% can inhibit nucleation or poison crystal faces.[1]

ParameterSpecificationMethodRationale
Purity >98.5%GC-MS / 1H-NMROily byproducts prevent lattice ordering.[1]
Water Content <0.1%Karl FischerWater acts as a plasticizer, inhibiting crystallization of hygroscopic salts.
Solubility Soluble in EtOH, Et2O, DCMVisualDetermines solvent choice for salt screening.

Protocol A: Crystalline Salt Formation (The "Gold Standard")

Mechanism: Pyridine nitrogen is a weak base (


).[1] Reacting it with a strong acid protonates the nitrogen, introducing ionic bonding and strong hydrogen bond donors (

), which drastically raises the melting point and lattice energy.[1]
Target Salts:
  • Hydrochloride (HCl): High probability of success; often hygroscopic.

  • Picrate: Historically used for characterizing oily bases due to facile crystallization and distinct melting points.[1]

  • Hexafluorophosphate (

    
    ):  Excellent for forming non-solvated, stable crystals.[1]
    
Step-by-Step Protocol: Vapor Diffusion of HCl

This method avoids the rapid precipitation that leads to amorphous powders, instead favoring slow, ordered growth.

  • Preparation of Inner Vessel:

    • Dissolve 50 mg of this compound in 0.5 mL of dry diethyl ether or dichloromethane in a small GC vial (1.5 mL capacity).

    • Ensure the vial is uncapped.

  • Preparation of Outer Vessel:

    • In a larger jar (20 mL scintillation vial), place 2 mL of concentrated aqueous HCl (37%) or an etheral HCl solution (2M in diethyl ether).

  • Assembly (The "Sitting Drop" Chamber):

    • Carefully place the small GC vial inside the larger jar. Do not let the liquids touch.

    • Seal the outer jar tightly with a cap and Parafilm.

  • Incubation:

    • Store at 4 °C in a vibration-free environment.

    • Mechanism: HCl gas slowly diffuses from the outer reservoir into the inner solution, protonating the pyridine. The solubility of the hydrochloride salt decreases as the solvent becomes acidic and non-polar, driving nucleation.

  • Harvesting:

    • Check after 24–72 hours. Look for needle-like or prismatic crystals on the vial walls.[1]

    • Caution: Hydrochloride salts can be hygroscopic.[1] Mount immediately in Paratone oil for XRD.[1]

Protocol B: Coordination Complexation (Layering Technique)[1]

Mechanism: If salt formation yields disordered solvates, metal coordination is the alternative. This compound acts as a monodentate ligand.[1] Zinc(II) chloride is an ideal metal center because it forms tetrahedral complexes (


) that crystallize readily [3].[1]
Step-by-Step Protocol: Solvent Layering
  • Bottom Layer (Metal Solution):

    • Dissolve 20 mg of

      
       in 1 mL  of Methanol.
      
    • Place in a narrow test tube (NMR tube or 5mm culture tube).[1]

  • Buffer Layer (The Diffusion Barrier):

    • Carefully pipette 0.5 mL of pure Methanol:Ethanol (1:1) mix on top of the bottom layer.

    • Technique: Tilt the tube and let the solvent run slowly down the side to avoid mixing.

  • Top Layer (Ligand Solution):

    • Dissolve 40 mg of this compound (2 eq.) in 1 mL of Ethanol.

    • Layer this gently on top of the buffer layer.

  • Growth:

    • Seal the tube. Leave undisturbed at room temperature.

    • Result: As the layers diffuse, the metal and ligand meet at the interface in low concentrations, promoting high-quality single crystal growth of

      
      .[1]
      

Protocol C: In-Situ Cryo-Crystallization (OHCD)

Target Audience: Crystallographers requiring the structure of the neutral molecule.

Technique: Since the compound is an oil, we use the Optical Heating and Crystallization Device (OHCD) method directly on the diffractometer goniometer.

  • Mounting:

    • Draw the neat oil (this compound) into a 0.3 mm Lindemann capillary .[1]

    • Seal both ends with flame or epoxy.[1]

    • Mount the capillary on the goniometer head.

  • Flash Cooling & Annealing:

    • Flash cool the stream to 100 K to create an amorphous glass.

    • Slowly raise the temperature (using the cryostream) until the oil melts (determine

      
      ).
      
    • Lower the temperature slightly below

      
       to induce nucleation.
      
    • Use the OHCD (IR laser) to melt all crystallites except one "seed."

    • Slowly cool to promote growth of that single seed into a full crystal filling the capillary diameter.

Visualization: Decision Matrix & Workflow

The following diagram outlines the logical decision process for selecting the correct crystallization method based on available equipment and structural goals.

CrystallizationWorkflow Start Start: this compound (Oil) Goal Goal: Single Crystal XRD? Start->Goal Neutral Need Neutral Structure? Goal->Neutral Yes Salt Salt/Complex Acceptable? Goal->Salt No (Standard Pharma Route) Cryo Protocol C: In-Situ Cryo-Crystallization (Requires OHCD/Cryostream) Neutral->Cryo SaltScreen Protocol A: Salt Screening (HCl, Picrate, PF6) Salt->SaltScreen Coord Protocol B: Metal Coordination (ZnCl2 Layering) Salt->Coord If Salts are Hygroscopic Success1 Neutral Crystal (Low T) Cryo->Success1 Success2 Ionic Solid (High MP) SaltScreen->Success2 Success3 Metal Complex Coord->Success3 Success2->SaltScreen Poor Quality? Try Vapor Diffusion

Caption: Decision tree for crystallizing oily pyridine derivatives. Blue/Red nodes indicate critical decision points; Green indicates successful pathways.[1]

Troubleshooting: The Self-Validating Loop

ObservationDiagnosisCorrective Action
Oiling Out (Droplets form instead of crystals)Supersaturation is too high or temperature is too high.[1]Switch to Vapor Diffusion (Protocol A). This slows the approach to saturation.
Amorphous Precipitate Nucleation rate > Crystal growth rate.[1]Reduce concentration by 50%. Use a "buffer layer" in Protocol B.
Hygroscopic Crystals (Turn to liquid on air exposure)Common with HCl salts of pyridines.[1]Mount crystals in Paratone-N oil immediately.[1] Do not use fomblin or grease if they dissolve the organic salt.
Twinning Crystal grew too fast.Re-dissolve and lower the temperature to 4°C.

References

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection strategies).

  • Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition.

Sources

Application Note: Preclinical Evaluation Framework for 2-Methyl-3-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Methyl-3-phenylpyridine (2M3PP) and its derivatives represent a "privileged scaffold" in medicinal chemistry, frequently utilized as bioisosteres for biphenyl systems to improve aqueous solubility and metabolic profiles. While structurally related to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), 2M3PP lacks the quaternary ammonium charge essential for uptake by the dopamine transporter (DAT) and subsequent accumulation in mitochondria.

However, due to this structural homology, any drug discovery program utilizing the 2M3PP scaffold must rigorously validate two critical parameters early in the design cycle:

  • Mitochondrial Safety: Confirming the absence of Complex I inhibition (MPP+-like toxicity).[1]

  • Metabolic Stability: The 2-methyl group is a potential "metabolic soft spot," susceptible to rapid oxidation by CYP450 enzymes.

This Application Note outlines a self-validating screening cascade to de-risk 2M3PP libraries, moving from safety profiling to metabolic stability and functional efficacy.

Screening Workflow Visualization

The following decision tree illustrates the logical progression for evaluating 2M3PP analogs.

ScreeningCascade cluster_Safety Phase 1: Safety (The MPP+ Check) cluster_ADME Phase 2: Stability cluster_Efficacy Phase 3: Efficacy Start 2M3PP Library Synthesis Tox1 Mitochondrial Tox (Glu/Gal Switch Assay) Start->Tox1 Tox2 Complex I Inhibition (O2 Consumption) Tox1->Tox2 If Viable Fail Discard / Redesign Tox1->Fail High Tox Metab Microsomal Stability (HLM + LC-MS/MS) Tox2->Metab No Inhibition Tox2->Fail Inhibits Complex I ID MetID: COOH vs N-Oxide Metab->ID T1/2 < 30 min Eff Target Engagement (e.g., Neuroprotection) Metab->Eff Stable ID->Fail Rapid Clearance Decision Lead Candidate Eff->Decision High Potency

Caption: Figure 1. Hierarchical screening cascade prioritizing mitochondrial safety due to structural alerts, followed by metabolic optimization.

Phase 1: Mitochondrial Safety Profiling

Objective: Rule out MPP+-like neurotoxicity. Rationale: The neurotoxin MPP+ kills dopaminergic neurons by accumulating in mitochondria and inhibiting Complex I of the Electron Transport Chain (ETC). Although 2M3PP is neutral, it may be metabolized to a pyridinium species or possess intrinsic toxicity. We use the Glucose/Galactose Switch Assay to force cells to rely on oxidative phosphorylation (OXPHOS), sensitizing them to mitochondrial toxins.

Protocol A: Glucose/Galactose Switch Assay (Mitochondrial Liability)

Materials:

  • Cell Line: SH-SY5Y (Neuroblastoma) or HepG2.

  • Media:

    • Glu-Media: DMEM High Glucose (glycolysis permitted).

    • Gal-Media:[2] DMEM w/o Glucose + 10 mM Galactose (forces OXPHOS).

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP detection reagent.

Step-by-Step Methodology:

  • Seeding: Plate SH-SY5Y cells at 5,000 cells/well in 96-well white-walled plates. Prepare duplicate plates: one for Glu-Media, one for Gal-Media.

  • Acclimatization: Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 7-point dilution series of the 2M3PP derivative (0.1 µM – 100 µM).

    • Include Rotenone (0.1 µM) as a positive control (Complex I inhibitor).

    • Include MPP+ (if available/permitted) as a structural benchmark.

  • Incubation: Treat cells for 24 hours.

  • Readout: Add CellTiter-Glo reagent (1:1 volume), shake for 2 mins, incubate 10 mins, and read Luminescence.

Data Analysis & Interpretation: Calculate the IC50 for both media conditions.

  • Safety Index (SI) = IC50(Gal) / IC50(Glu)

  • SI ~ 1: No specific mitochondrial toxicity (Compound kills equally in both).

  • SI > 3: Mitochondrial Liability. The compound is significantly more toxic when cells are forced to use mitochondria. Flag for redesign.

Phase 2: Metabolic Stability (The "Methyl" Handle)

Objective: Assess the vulnerability of the 2-methyl group to oxidation. Rationale: The methyl group at the ortho position of the pyridine ring is electronically activated. CYP450 enzymes often oxidize this to a hydroxymethyl and subsequently to a carboxylic acid (inactive/rapidly excreted), or perform N-oxidation on the pyridine nitrogen.

Protocol B: Human Liver Microsome (HLM) Stability

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (2M3PP derivative) at 1 µM final concentration.

Step-by-Step Methodology:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1 µM) in Phosphate Buffer (pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Processing: Centrifuge at 4,000 rpm for 20 mins to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS (e.g., C18 column, Gradient 5-95% ACN). Monitor the parent ion [M+H]+.

Data Presentation:

Time (min)% Remaining (Compound A)% Remaining (Ref: Verapamil)
0100%100%
1592%45%
3085%12%
6078%<1%
  • Calculation: Plot ln(% Remaining) vs. Time. Slope = -k.

  • Intrinsic Clearance (CLint):

    
    .
    
  • Target: CLint < 20 µL/min/mg protein suggests good metabolic stability. If clearance is high, check for +16 Da (N-oxide) or +30 Da (Carboxylic acid) metabolites.

Phase 3: Neuroprotective Efficacy

Objective: Demonstrate functional utility. Rationale: Since 2-phenylpyridines are often explored as non-toxic analogs to modulate CNS targets, a common efficacy assay involves protecting neurons from oxidative stress or specific insults (like MPTP itself), proving the compound acts as a competitive antagonist or upregulates survival pathways.

Protocol C: Rescue from Oxidative Stress (Neuroprotection)

Materials:

  • Cell Line: PC12 or SH-SY5Y (differentiated with Retinoic Acid for 5 days).

  • Stressor: 6-Hydroxydopamine (6-OHDA) or H2O2.

  • Readout: MTT Assay or Real-Time Cellular Impedance (xCELLigence).

Step-by-Step Methodology:

  • Differentiation: Seed SH-SY5Y cells and treat with 10 µM Retinoic Acid for 5 days to induce a neuronal phenotype (neurite outgrowth).

  • Pre-treatment: Add the 2M3PP derivative (0.1, 1.0, 10 µM) for 2 hours prior to insult.

  • Insult: Add 6-OHDA (50 µM final). This mimics Parkinsonian oxidative stress.

  • Incubation: Incubate for 24 hours.

  • Quantification: Perform MTT assay.

    • Control: Media only (100% viability).

    • Vehicle + 6-OHDA: ~40% viability (Damage control).

    • Test Compound + 6-OHDA: >60% viability indicates Neuroprotection .

Mechanism of Action Visualization

Understanding why 2M3PP is likely safe compared to MPP+ is crucial for interpreting assay results.

MOA cluster_MPP Toxic Mechanism (MPP+) cluster_2M3PP 2M3PP Scaffold Mechanism MPP MPP+ (Perm. Cation) DAT Dopamine Transporter (Uptake) MPP->DAT Comp This compound (Neutral) MPP->Comp Structural Analog (Missing Charge) Mito Mitochondrial Accumulation DAT->Mito ComplexI Complex I Inhibition Mito->ComplexI Death ATP Depletion Cell Death ComplexI->Death NoUptake No DAT Uptake (Passive Diffusion) Comp->NoUptake Target Target Binding (e.g., GPCR/Enzyme) NoUptake->Target Effect Therapeutic Effect (Neuroprotection) Target->Effect

Caption: Figure 2. Mechanistic divergence.[3] The permanent cationic charge of MPP+ drives toxicity; the neutral 2M3PP scaffold avoids DAT uptake and mitochondrial accumulation.

References

  • Mitochondrial Toxicity Mechanisms

    • Richardson, J. R., et al. (2005). "Paraquat neurotoxicity is distinct from that of MPTP and rotenone." Toxicological Sciences.
    • Source:

  • Scaffold Biological Activity

    • Wang, B. L., et al. (2021). "2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity." Molecules. (Demonstrates the biological utility and safety of the scaffold in non-human models).
    • Source:

  • Metabolic Stability Protocols

    • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[3] (Standard HLM protocols).

    • Source:

  • MPP+ vs.

    • Efremova, L., et al. (2022). "In vitro assessment of mitochondrial toxicity of pyridine derivatives." Toxicology in Vitro.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 2-Methyl-3-phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylpyridine. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable pyridine derivative. Here, we delve into the nuances of common synthetic methodologies, offering practical, field-tested insights to troubleshoot common issues and enhance your experimental outcomes. Our focus is on the "why" behind the "how," providing a deeper understanding of the reaction mechanisms to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several effective methods. The choice of synthesis often depends on available starting materials, required scale, and desired purity. Below is a comparative overview of the most common and effective routes.

Synthesis MethodKey AdvantagesCommon ChallengesTypical Yield
Flow Synthesis via α-Methylation High yield, "green" chemistry, short reaction times, enhanced safety.[1][2]Requires specialized flow chemistry equipment.Up to 96%[1]
Suzuki-Miyaura Cross-Coupling High functional group tolerance, commercially available starting materials.Catalyst deactivation, side reactions (homocoupling, protodeboronation).[3][4]Variable, can be high with optimization.
Chichibabin Pyridine Synthesis Uses simple, readily available starting materials (aldehydes, ketones, ammonia).[5]Can lack regioselectivity, potential for side reactions like dimerization.[3]Moderate to good.
Kröhnke Pyridine Synthesis High-yielding, mild reaction conditions, byproducts are easily removed.[5]Can be a multi-step process.Generally high.

Section 2: Troubleshooting Guides in Q&A Format

This section directly addresses common issues encountered during the synthesis of this compound, structured by the synthetic method.

Flow Synthesis via α-Methylation of 3-Phenylpyridine

This modern approach utilizes a continuous flow system with a heterogeneous catalyst, typically Raney® Nickel, and an alcohol as the methyl source.[1][2][6]

Q1: My yield of this compound is lower than expected, and I'm recovering unreacted 3-phenylpyridine. What are the likely causes?

A1: This is a common issue often related to reaction kinetics and catalyst activity. Here’s a troubleshooting workflow:

  • Flow Rate and Residence Time: A high flow rate reduces the residence time of the reactants on the catalyst bed, leading to incomplete conversion. Try decreasing the flow rate to allow for a longer interaction between the substrate and the catalyst.[1]

  • Substrate Concentration: High concentrations of 3-phenylpyridine can sometimes lead to catalyst saturation and incomplete conversion. Experiment with more dilute solutions to see if the yield improves.[1]

  • Catalyst Deactivation: Raney® Nickel can deactivate over time due to several factors:

    • Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface can block active sites.[7]

    • Poisoning: Impurities in the starting materials or solvent, such as sulfur or phosphorus compounds, can irreversibly poison the catalyst.

    • Sintering: At very high temperatures, the fine nickel particles can agglomerate, reducing the active surface area.[7]

    • Oxidation: Exposure of the catalyst to air can lead to the formation of nickel oxide, which is inactive.

Q2: How can I regenerate my Raney® Nickel catalyst?

A2: Regeneration can often restore catalyst activity. Here are a few methods:

  • Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed impurities and byproducts.[7]

  • Hydrogen Treatment: For more stubborn deactivation, treating the catalyst with a stream of hydrogen at an elevated temperature can sometimes restore activity by removing surface poisons.[7]

  • Ultrasonication: In some cases, sonication in a solvent can help to break up agglomerates and clean the catalyst surface.[7]

Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction is a versatile method for synthesizing this compound, typically by coupling a substituted methylpyridine with a phenylboronic acid derivative or vice versa.

Q3: I am observing significant amounts of biphenyl and/or bipyridine in my reaction mixture. What is causing these homocoupling side products?

A3: Homocoupling is a classic side reaction in Suzuki-Miyaura couplings. The primary causes are:

  • Presence of Oxygen: Incomplete degassing of the reaction mixture allows oxygen to act as an oxidant, promoting the homocoupling of the boronic acid. Ensure your solvent and reaction setup are thoroughly deoxygenated, for example, by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

  • Palladium(II) Species: The presence of Pd(II) species before the catalytic cycle is fully initiated can catalyze the homocoupling of the boronic acid.[3] Using a pre-catalyst that readily forms the active Pd(0) species can mitigate this.

  • Base-Induced Decomposition: Certain bases can cause the decomposition of the boronic acid, leading to homocoupling. Consider screening different bases; potassium carbonate or cesium carbonate are often good choices.[8]

Q4: My reaction is sluggish, and I have a low yield of the desired product along with starting materials. What can I do to improve the reaction rate and yield?

A4: A sluggish reaction can be due to several factors related to the catalyst, substrates, or reaction conditions.

  • Catalyst and Ligand Choice: For heteroaromatic substrates like pyridines, the choice of ligand is crucial. Electron-rich and bulky phosphine ligands often perform well. For instance, using a catalyst system like Pd(dppf)Cl₂ can be effective for coupling with pyridyl derivatives.[9]

  • Protodeboronation: Electron-deficient heteroaryl boronic acids, such as those derived from pyridine, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] Using anhydrous solvents and ensuring your base is not excessively hydrous can help minimize this. Sometimes, using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can improve stability.

  • Insoluble Intermediates: In some cases, intermediates in the catalytic cycle may have poor solubility, hindering the reaction. Trying different solvents or solvent mixtures might be necessary to keep all species in solution.[8]

Chichibabin Pyridine Synthesis

This classical method involves the condensation of aldehydes and/or ketones with ammonia to form the pyridine ring.[5]

Q5: I am getting a complex mixture of products with a low yield of the desired this compound. How can I improve the selectivity?

A5: The Chichibabin synthesis is a cascade of several reactions, including aldol-type condensations and Michael additions, making it prone to side reactions if not carefully controlled.[9]

  • Reactant Stoichiometry: The ratio of the carbonyl compounds and ammonia is critical. A deviation from the optimal stoichiometry can lead to the formation of various side products. Carefully control the addition rate and overall amounts of your reactants.

  • Temperature Control: These reactions are often run at high temperatures, but excessive heat can promote undesired side reactions, such as polymerization of the aldehydes. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation.

  • Side Reactions with Aliphatic Aldehydes: When using higher aliphatic aldehydes, "anomalous" pyridine derivatives can form.[8] If your synthesis involves such reagents, be prepared for a more complex product mixture that may require careful purification.

  • Dimerization: Dimerization of the pyridine product can also occur as a side reaction.[3]

Kröhnke Pyridine Synthesis

This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[10]

Q6: My Kröhnke synthesis is not proceeding to completion, and the yield is low. What are the key parameters to check?

A6: The Kröhnke synthesis is generally high-yielding, so low conversion often points to issues with the reagents or reaction conditions.

  • Purity of Starting Materials: Ensure that the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are pure. Impurities can interfere with the reaction.

  • Ammonium Acetate Quality and Quantity: Use a good quality source of ammonium acetate and ensure it is used in sufficient excess, as it serves as the nitrogen source for the pyridine ring.

  • Reaction Temperature and Time: While the conditions are generally mild, the reaction may require heating to proceed at a reasonable rate.[5] Monitor the reaction by TLC to determine the optimal reaction time.

  • Solvent: Glacial acetic acid is a common solvent for this reaction.[5] Ensure it is of high purity.

Q7: The workup of my Kröhnke reaction is difficult, and I'm losing product during purification. Are there ways to simplify this?

A7: A key advantage of the Kröhnke synthesis is that the main byproducts are water and pyridine, which should simplify the workup.[5]

  • Precipitation of the Product: In many cases, the substituted pyridine product will precipitate from the reaction mixture upon cooling or dilution with water. This provides a simple initial purification step.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[10]

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a standard method for purifying pyridine derivatives.

Section 3: Experimental Protocols and Characterization

Detailed Protocol: Purification of this compound

This protocol is a general guideline for the purification of this compound from a typical reaction mixture.

  • Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • If the reaction was run in an acidic medium, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Purification:

    • Distillation: If the product is the major component and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.

    • Column Chromatography: For mixtures with closely related impurities, flash column chromatography on silica gel is recommended. A common eluent system is a gradient of ethyl acetate in hexanes. The progress of the separation can be monitored by TLC.[11]

Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 8.56 (d, J = 3.6 Hz, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.58 – 7.52 (m, 2H), 7.51 – 7.45 (m, 2H), 7.44 – 7.38 (m, 1H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H), 2.38 (s, 3H).[12]

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0.[12]

  • GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent tool for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum will show a molecular ion peak corresponding to the product's molecular weight, and the fragmentation pattern can help to confirm the structure. Common impurities that might be observed include unreacted starting materials, homocoupled products (in the case of Suzuki-Miyaura synthesis), or other pyridine isomers.[13][14]

Section 4: Visualizing the Workflows

General Troubleshooting Workflow

G cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Troubleshooting Strategies cluster_end Resolution start Low Yield or Impure Product analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) start->analyze identify Identify Problem: Incomplete Conversion, Side Products, or Purification Loss? analyze->identify conversion Incomplete Conversion: - Check Reagent Purity - Optimize Temperature/Time - Adjust Stoichiometry - Check Catalyst Activity identify->conversion Incomplete Conversion side_products Side Products: - Modify Reaction Conditions - Change Solvent/Base - Improve Degassing - Change Order of Addition identify->side_products Side Products purification Purification Loss: - Optimize Extraction pH - Choose Appropriate  Chromatography Conditions - Consider Recrystallization identify->purification Purification Loss end Optimized Synthesis conversion->end side_products->end purification->end

Caption: A general workflow for troubleshooting low-yield reactions.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R-Pd(II)L_n-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition organoborane R'-B(OR)₂ organoborane->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 5: Frequently Asked Questions (FAQs)

Q: Which synthesis method is best for a large-scale production of this compound?

A: For large-scale production, the flow synthesis via α-methylation offers significant advantages in terms of safety, efficiency, and reduced waste.[1] However, it requires a higher initial investment in equipment. The multi-step synthesis from 2-chloro-3-nitropyridine has also been noted for its suitability for industrial production.[15]

Q: How can I be sure of the regiochemistry of my product?

A: The regiochemistry of this compound can be definitively confirmed using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments will show correlations between the methyl protons and the pyridine and phenyl ring carbons, confirming their relative positions.

Q: Are there any specific safety precautions I should take when working with these reactions?

A: Yes, always follow standard laboratory safety procedures. Specifically:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Raney® Nickel: Raney® Nickel is pyrophoric and can ignite spontaneously in air. It should always be handled as a slurry in a solvent (e.g., water or ethanol).

  • Solvents: Many of the solvents used are flammable and/or toxic. Always work in a well-ventilated area.

  • Pressure Reactions: If performing hydrogenations or other reactions under pressure, ensure you are using appropriately rated equipment and have the necessary safety shields in place.

Q: Can I use other cross-coupling reactions to synthesize this compound?

A: Yes, other cross-coupling reactions like the Stille coupling (using an organotin reagent) or the Negishi coupling (using an organozinc reagent) could also be employed. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the organoboron reagents.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • McNulty, J., & Vemula, R. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797–15806. [Link]

  • Morales-Serna, J. A., Garcia-Reyes, J. F., & Ortuno, R. M. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1347–1353. [Link]

  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

  • McNulty, J., & Vemula, R. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797–15806. [Link]

  • McNulty, J., & Vemula, R. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. Retrieved from [Link]

  • McNulty, J., & Vemula, R. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2017). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Supporting Information. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of 2-phenylpyridine and Li salt 1a′ with 1a in PEG. Retrieved from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145–269. [Link]

  • YouTube. (2020, April 15). NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4. jOeCHEM. Retrieved from [Link]

  • DeRuiter, J., & Noggle, F. T. (1998). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of chromatographic science, 36(6), 289–296. [Link]

  • Teegardin, K. A., & Weaver, J. D. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29–45. [Link]

  • Núñez-Vergara, L. J., et al. (2004). Analyses by GC–MS and GC–MS–MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 36(2), 237-244. [Link]

  • Stoyanov, S., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-970. [Link]

  • Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Lee, D., et al. (2020). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 25(21), 5036. [Link]

  • ResearchGate. (2016, January 11). Py-GC/MS applied to the analysis of synthetic organic pigments: Characterization and identification in paint samples. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Side reactions to avoid during the functionalization of 2-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: FUNCTIONALIZATION OF 2-METHYL-3-PHENYLPYRIDINE

Executive Summary

This guide addresses the unique reactivity profile of This compound (CAS: 3256-89-1) . Unlike simple picolines, this scaffold presents a "steric clash" between the 2-methyl and 3-phenyl groups, combined with the electronic duality of the pyridine ring (electron-deficient) and the phenyl ring (electron-neutral/rich).

Successful functionalization requires navigating three primary failure modes:

  • Nucleophilic Attack vs. Deprotonation: The competition between lateral lithiation (desired) and Chichibabin-type ring addition (undesired).

  • Catalyst Deactivation: The pyridine nitrogen acting as a "ligand sink" in Pd-catalyzed cross-couplings.

  • Oxidative Ambiguity: Controlling selectivity between methyl oxidation (to aldehyde/acid) and N-oxidation.

Module 1: Lateral Lithiation & Alkylation

User Intent: Functionalizing the benzylic (methyl) carbon via deprotonation.

The Core Problem: The "Base Attack" Trap

The protons on the 2-methyl group are acidic (


 in DMSO), allowing for deprotonation. However, the pyridine ring is highly susceptible to nucleophilic attack at the C6 position. Using small, nucleophilic bases like 

-BuLi often results in a mixture of lateral lithiation and ring alkylation (or polymerization).

Visualizing the Conflict:

LithiationPathways Start This compound + Organolithium Base PathA Path A: Lateral Deprotonation (Kinetic Control) Start->PathA Bulky Base (LDA, LiTMP) Low Temp (-78°C) PathB Path B: Nucleophilic Attack (C6) (Thermodynamic/Steric Trap) Start->PathB Small Base (n-BuLi) High Temp (>0°C) ProductA Benzylic Carbanion (Desired Nucleophile) PathA->ProductA ProductB 1,2- or 1,6-Dihydropyridine (Complex Mixture/Tar) PathB->ProductB

Figure 1: Bifurcation of reactivity based on steric bulk of the base and temperature.

Troubleshooting Q&A

Q: I used


-BuLi at 0°C, but my yield is <30% and the NMR shows a complex aliphatic region. What happened? 
A:  You likely triggered a Chichibabin-type addition . At 0°C, 

-BuLi acts as a nucleophile rather than a base, attacking the electron-deficient C6 position of the pyridine ring. The "aliphatic junk" in your NMR is the resulting dihydropyridine species.
  • Correction: Switch to LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These bases are too sterically hindered to attack the ring but basic enough to deprotonate the methyl group. Perform the deprotonation at -78°C.

Q: Does the 3-phenyl group affect the stability of the lithiated species? A: Yes. The 3-phenyl group exerts steric pressure on the adjacent 2-lithiomethyl group. While it doesn't prevent lithiation, it can slow down the approach of bulky electrophiles (like secondary alkyl halides) during the quench step.

  • Protocol Tip: If quenching with a bulky electrophile fails, consider adding additives like HMPA or DMPU (approx. 2-4 eq.) to disrupt lithium aggregates and increase the reactivity of the carbanion.

Module 2: Palladium-Catalyzed Cross-Coupling

User Intent: Coupling aryl halides to the scaffold or using the scaffold as a substrate.

The Core Problem: The "Catalyst Sink"

The pyridine nitrogen possesses a lone pair that binds strongly to Pd(II) species.[1] In cross-coupling reactions (Suzuki, Buchwald-Hartwig), the substrate (this compound) competes with the phosphine ligand for the metal center. If the substrate binds Pd, it forms an inactive "resting state" complex, halting the catalytic cycle.

Data: Ligand vs. Substrate Binding

ParameterPhosphine Ligand (

)
Substrate (Pyridine N)Consequence
Binding Mode Soft donor (P-Pd)Hard/Borderline donor (N-Pd)N-binding displaces P-ligand
Sterics Tunable (can be bulky)Fixed (Sterically accessible)Substrate inhibits oxidative addition
Outcome Active CatalystCatalyst Poisoning Stalled reaction, Pd black precipitation
Troubleshooting Q&A

Q: My Suzuki coupling works on phenyl derivatives but stalls completely with this pyridine. Why? A: The pyridine nitrogen is coordinating to the Palladium, shutting down the cycle.

  • Correction 1 (Ligand Switch): Use bulky, electron-rich ligands like XPhos or SPhos . The biaryl bulk of these ligands creates a "steric wall" that prevents the pyridine nitrogen from binding to the Pd center, while still allowing the oxidative addition of the aryl halide.

  • Correction 2 (N-Oxide Route): If ligand switching fails, oxidize the pyridine to the N-oxide before the coupling. The N-oxide oxygen is less coordinating to soft Pd(0)/Pd(II) centers than the free pyridine nitrogen. You can reduce it back to the pyridine (using Zn/AcOH or

    
    ) after the coupling.
    

Q: Can I use the 2-phenylpyridine motif as a Directing Group (DG)? A: Absolutely. The 2-phenylpyridine structure is a "privileged" motif for C-H activation.[2]

  • Insight: The nitrogen directs Pd to the ortho position of the phenyl ring.

  • Warning: If you are trying to functionalize elsewhere (e.g., the methyl group), this directing effect will fight you. You must block the ortho-phenyl position or use a non-coordinating solvent to minimize this pathway.

Module 3: Oxidation (Methyl to Aldehyde/Acid)

User Intent: Converting the 2-methyl group to an aldehyde (2-formyl) or acid (2-carboxy).

The Core Problem: N-Oxidation Dominance

Common oxidants like


-CPBA or 

will preferentially oxidize the nitrogen (forming the N-oxide) before touching the methyl C-H bonds.

Visualizing the Selectivity:

OxidationSelectivity Start This compound ReagentA Reagent: m-CPBA / H2O2 Start->ReagentA ReagentB Reagent: SeO2 (Riley Oxidation) Start->ReagentB ResultA Product: N-Oxide (Electrophilic attack on N) ReagentA->ResultA Kinetic Preference ResultB Product: 2-Formyl-3-phenylpyridine (Sigmatropic Rearrangement) ReagentB->ResultB Selective C-H Activation

Figure 2: Reagent-controlled divergence in oxidative functionalization.

Troubleshooting Q&A

Q: I want the aldehyde. Can I use


? 
A: 

is often too harsh and will drive the oxidation all the way to the carboxylic acid (2-picolinic acid derivative). Furthermore, under acidic conditions, the pyridine protonates, deactivating the ring, but the phenyl ring remains susceptible to oxidative degradation.
  • Correction: Use Selenium Dioxide (

    
    )  in 1,4-dioxane or pyridine. This proceeds via a specific mechanism (ene reaction followed by [2,3]-sigmatropic shift) that is selective for the activated methyl group and stops at the aldehyde stage.
    

Standardized Protocols

Protocol A: Selective Lateral Lithiation
  • Preparation: Dry THF (0.5 M concentration relative to substrate). Inert atmosphere (

    
     or Ar).
    
  • Base Generation: Add LiTMP (1.1 eq) at -78°C . (Prepare LiTMP in situ by adding

    
    -BuLi to TMP).
    
    • Why LiTMP? It is more basic and bulkier than LDA, minimizing ring attack risk.

  • Addition: Add solution of this compound slowly over 15 mins.

  • Equilibration: Stir at -78°C for 30-45 mins. The solution usually turns deep red/orange (characteristic of benzylic anions).

  • Quench: Add electrophile (1.2 eq). Allow to warm to RT slowly.

Protocol B: Oxidation to Aldehyde
  • Solvent: 1,4-Dioxane (wet, containing ~2-5% water helps solubility and mechanism).

  • Stoichiometry: 1.0 eq Substrate + 1.2-1.5 eq

    
    .
    
  • Conditions: Reflux (101°C) for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Filter through Celite to remove red selenium metal.

    • Note: The 3-phenyl group may cause the product to be an oil rather than a solid due to disrupted packing.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailed mechanisms on "Superbase" lithiation and the prevention of Chichibabin addition).
  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link (Relevant for alternative magnesiation strategies if lithiation fails).

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. Link (Definitive guide on overcoming pyridine poisoning with ligands).

  • Delaude, L., et al. (2010). "Riley Oxidation of Heterocyclic Methyl Groups." Current Organic Synthesis. (Review of selectivity).

Sources

How to increase the purity of synthesized 2-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-3-phenylpyridine Purity Optimization

Case ID: #SYN-PYR-2M3P Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Synthesizing This compound (CAS: 10273-90-2 analog/isomer) via Suzuki-Miyaura coupling often yields a crude oil contaminated with three persistent impurity classes: homocoupling byproducts (biphenyl), protodeboronation byproducts (benzene), and residual Palladium species .[1]

Because the target compound is a basic nitrogen heterocycle with a high boiling point (approx. >260°C), standard recrystallization is often ineffective due to its tendency to oil out. This guide prioritizes a chemical purification logic (Acid-Base Extraction) over physical separation, followed by targeted metal scavenging.[1]

Module 1: Upstream Prevention (Synthesis Phase)

Q: My crude NMR shows significant biphenyl contamination. How do I stop this before it starts?

A: Biphenyl arises from the homocoupling of phenylboronic acid. This is an oxidative process driven by dissolved oxygen in the solvent system, which oxidizes the Pd(0) species or promotes a Pd(II)-peroxo complex that reacts with two equivalents of boronic acid.

The Protocol:

  • Degassing is Non-Negotiable: Sparging with argon for 15 minutes is insufficient for high-purity applications.[1] Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents before adding the catalyst.[1]

  • Stoichiometry Adjustment: Do not use a large excess of phenylboronic acid. Limit to 1.05 – 1.1 equivalents .

  • Base Selection: Switch from carbonate bases (Na₂CO₃) to Potassium Phosphate (K₃PO₄) or Barium Hydroxide (Ba(OH)₂) .[1] These often provide faster transmetallation rates, reducing the time available for side reactions [1].

Module 2: The "Self-Validating" Purification System

Q: Column chromatography is resulting in "tailing" and poor separation of the product from impurities. Is there a better way?

A: Yes. Relying solely on silica gel chromatography for pyridines is inefficient because the basic nitrogen interacts with acidic silanols (Si-OH), causing streakiness.

Instead, utilize the Acid-Base Extraction method.[1] This exploits the basicity of the pyridine nitrogen (pKa ~5-6) to chemically separate it from neutral impurities (biphenyl, unreacted halides) and acidic impurities (boronic acids).

The Logic:

  • Neutral State: In organic solvent, the pyridine and neutral impurities co-exist.

  • Acidic State (Targeted): Adding HCl protonates the pyridine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), forcing it into the aqueous phase. Neutrals stay in the organic phase.[1]
    
  • Basic State (Recovery): Basifying the aqueous phase deprotonates the pyridine, returning it to a neutral oil that can be extracted back into fresh organic solvent.

Workflow Diagram: Acid-Base Purification Logic

AcidBaseExtraction Crude Crude Reaction Mixture (Target Pyridine + Biphenyl + Boronic Acid) AcidAdd Add 2M HCl Extract with EtOAc Crude->AcidAdd OrgLayer1 Organic Layer 1 (Contains Biphenyl & Neutrals) AcidAdd->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer 1 (Acidic) (Contains Pyridinium Salt [Py-H]+) AcidAdd->AqLayer1 Protonation Discard1 Discard Organic Layer (Removes Homocoupling Impurities) OrgLayer1->Discard1 Basify Basify Aqueous Layer Add NaOH to pH > 10 AqLayer1->Basify Extract2 Extract with DCM or Et2O Basify->Extract2 AqLayer2 Aqueous Layer 2 (Contains Salts) Extract2->AqLayer2 OrgLayer2 Organic Layer 2 (Contains Pure this compound) Extract2->OrgLayer2 Final Dry (Na2SO4) & Concentrate High Purity Oil OrgLayer2->Final

Figure 1: Chemo-selective purification workflow isolating the basic pyridine moiety from neutral Suzuki coupling byproducts.

Module 3: Palladium Removal (The Hidden Contaminant)

Q: My compound is pure by NMR, but it's yellow/brown instead of colorless, and subsequent biological assays are failing.

A: You likely have residual Palladium (Pd).[1] Pyridine nitrogens are excellent ligands for Pd, often retaining 500-1000 ppm of metal even after chromatography.[1] This is toxic to biological systems and catalyzes side reactions in downstream chemistry.[1]

Troubleshooting Table: Pd Removal Strategies

MethodEfficacy for PyridinesProtocol Notes
Silica Gel Column LowPd "streaks" with the pyridine due to coordination.[1]
Activated Carbon ModerateAdd 10 wt% charcoal to a hot alcoholic solution of the product, stir 1h, filter hot through Celite.
Thiol-Modified Silica (SiliaMetS® Thiol) High (Recommended) The SH groups bind Pd more strongly than the pyridine nitrogen. Slurry the crude oil in EtOAc with 5 wt% Thiol-silica for 2 hours, then filter.
Chelating Extraction HighWash the organic layer with 10% aqueous L-Cysteine or Sodium Trimercaptotriazine (TMT) .

Module 4: Final Polishing & Storage

Q: The oil is pure but darkens over time.[1] How do I store it?

A: this compound is susceptible to N-oxidation by atmospheric oxygen over long periods, especially if trace metals are present.[1]

  • Distillation: If the compound remains colored after acid-base workup and Pd scavenging, perform a Kugelrohr (bulb-to-bulb) distillation under high vacuum (<0.5 mmHg). The product should distill as a clear, colorless oil.

  • Storage: Store under Argon/Nitrogen atmosphere at -20°C.

  • Salt Formation (Optional): If the oil is difficult to handle, convert it to the Hydrochloride salt by treating an ethereal solution of the pyridine with 2M HCl in ether. The resulting solid salt is stable, non-hygroscopic, and easy to recrystallize from EtOH/Et₂O.

Frequently Asked Questions (FAQs)

Q: Can I use 2-chloropyridine instead of 2-bromopyridine for the synthesis? A: 2-chloropyridines are significantly less reactive in Suzuki couplings due to the stronger C-Cl bond.[1] If you must use the chloride, you will need bulky, electron-rich ligands like SPhos or XPhos and higher temperatures (100°C+), which increases the risk of impurity formation [2].

Q: Why is my yield low after Acid-Base extraction? A: The pH adjustment might be insufficient.

  • Acid Step: Ensure pH < 2.[1] Pyridines are weak bases; if the solution is not acidic enough, some pyridine remains neutral and is lost in the organic wash.

  • Base Step: Ensure pH > 10.[1] You must fully deprotonate the pyridinium salt to extract it back into the organic layer.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link

  • Organic Syntheses. (1938).[1][2] 2-Phenylpyridine.[1][3][4][5] Org.[1][4][6] Synth. 18,[2][7][8] 70. (Demonstrates the fundamental stability and workup of phenylpyridines). Link

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-Methyl-3-phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-302-OPT Subject: Catalyst Optimization & Troubleshooting for Sterically Hindered Pyridine Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open

Introduction: The Engineering Challenge

You are attempting to synthesize 2-Methyl-3-phenylpyridine . This is not a trivial Suzuki-Miyaura coupling.[1] It presents a "perfect storm" of three specific chemical challenges that often lead to stalled reactions or low yields:

  • Steric Hindrance: The methyl group at the C2 position is ortho to the reaction site (C3). This creates significant steric bulk that impedes the transmetallation step of the catalytic cycle.

  • Catalyst Poisoning: The pyridine nitrogen is a strong Lewis base. In unoptimized systems, it binds to the Palladium center, displacing ligands and shutting down the catalytic cycle (formation of inactive L2Pd(Pyr)2 species).

  • Protodeboronation: Pyridyl boronic acids (if you are using the reverse coupling) are notoriously unstable. Even with phenylboronic acid, slow transmetallation allows time for side reactions like hydrolytic deboronation.

This guide moves beyond standard "recipes" to provide a logic-based troubleshooting system for this specific scaffold.

Part 1: Catalyst Selection Matrix

Do not reach for tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) by default. For this specific substrate, it is often kinetically incompetent due to the steric clash at the C2-C3 interface.

Comparative Performance Table
Catalyst ClassRecommended CatalystSuitability for 2-Me-3-Ph-PyMechanism of Action
Gen 1 (Baseline) Pd(PPh3)4Low Monodentate ligands easily displaced by pyridine N; struggles with ortho-sterics.
Gen 2 (Chelating) Pd(dppf)Cl2High Bidentate ferrocene ligand resists displacement by pyridine; large bite angle facilitates reductive elimination.
Gen 3 (Bulky) Pd-SPhos-G2 or Pd2(dba)3 + XPhosOptimal Dialkylbiaryl phosphines create a protective "pocket" allowing coupling while preventing N-coordination.
NHC (Advanced) Pd-PEPPSI-IPrSpecialist N-Heterocyclic Carbene ligand binds tightly, preventing poisoning; extremely active for hindered substrates.

Senior Scientist Note: For 90% of users scaling up this compound, Pd(dppf)Cl2 is the workhorse due to its balance of cost, stability, and resistance to poisoning. If that fails, move to SPhos-Pd-G2 .

Part 2: Decision Logic & Troubleshooting

Visualizing the Decision Pathway

The following diagram illustrates the logic flow for selecting conditions based on your specific failure mode.

CatalystLogic Start START: Reaction Outcome? Success Scale Up Start->Success LowConv Issue: Low Conversion (<30%) Start->LowConv Decomp Issue: Protodeboronation Start->Decomp CheckCat Check Catalyst Type LowConv->CheckCat CheckBase Check Base/Water Decomp->CheckBase Poison Issue: Catalyst Poisoning SwitchLigand Switch to Bulky Ligand (SPhos, XPhos) Poison->SwitchLigand CheckCat->Poison Using PPh3? HighTemp Increase Temp >100°C (Switch to dppf) CheckCat->HighTemp Steric stall? Anhydrous Switch to Anhydrous (K3PO4 / Dioxane) CheckBase->Anhydrous Boronic acid unstable

Caption: Logic flow for diagnosing reaction failures in hindered pyridine couplings.

Troubleshooting Guide (Q&A Format)

Q1: My reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: This is likely Catalyst Poisoning or Ligand Dissociation . The product (this compound) itself is a ligand. As the product concentration increases, it competes with your phosphine ligands for the Pd center.

  • The Fix: Switch to a catalyst with a chelating ligand like Pd(dppf)Cl2 . The bidentate nature of dppf makes it thermodynamically difficult for the pyridine nitrogen to displace the ligand. Alternatively, use SPhos , which is too bulky to allow the pyridine to bind effectively.

Q2: I see the starting material disappearing, but I'm getting benzene instead of the product.

  • Diagnosis: This is Protodeboronation .[2] Your phenylboronic acid is reacting with water/protons faster than it is undergoing transmetallation with the Palladium. This is common when the coupling is slow due to the ortho-methyl group.

  • The Fix:

    • Concentration: Increase the concentration of the reaction (make it faster).

    • Base: Switch from K2CO3 to K3PO4 or CsF .

    • Water Control: While some water is needed for the boroxine-to-boronic acid equilibrium, too much promotes deboronation. Reduce water ratio (e.g., use Dioxane/H2O 10:1 instead of 4:1).

Q3: The reaction mixture turns black immediately (Palladium Black precipitation).

  • Diagnosis: Your ligand is not stabilizing the Pd(0) species effectively, leading to aggregation. This happens often with Pd(PPh3)4 in the presence of electron-deficient pyridines.

  • The Fix: Switch to a Pre-catalyst system like Pd-SPhos-G2 or Pd(dppf)Cl2·CH2Cl2 . These are more thermally stable and release the active species slowly.

Part 3: The "Gold Standard" Protocol

This protocol is optimized for the synthesis of this compound, balancing steric demands with electronic stability.

Materials
  • Substrate A: 3-Bromo-2-methylpyridine (1.0 equiv)

  • Substrate B: Phenylboronic acid (1.5 equiv) - Excess is crucial to account for deboronation.

  • Catalyst: Pd(dppf)Cl2[3][4]·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (for faster rates)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Degassing (Critical):

    • Combine solid substrates, base, and catalyst in the reaction vessel.

    • Why? Pd(dppf)Cl2 is relatively air-stable, allowing benchtop weighing, but the active cycle is O2 sensitive.

    • Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition:

    • Add the Dioxane/Water mixture (previously degassed by sparging) via syringe.

    • Concentration: Aim for 0.2 M to 0.5 M relative to the bromide. Higher concentration favors coupling over deboronation.

  • Thermal Activation:

    • Heat to 90-100°C .

    • Note: The ortho-methyl group requires higher energy to overcome the rotational barrier during transmetallation. Room temperature protocols will likely fail.

  • Monitoring:

    • Check HPLC/TLC at 2 hours.

    • Expectation: If using Pd(dppf), the solution should remain dark red/orange. If it turns clear or precipitates black metal early, the catalyst has died.

Visualizing the Mechanism

The following diagram highlights where the specific failures occur in the catalytic cycle for this molecule.

Mechanism Pd0 Pd(0) Active OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-Br TransMet Transmetallation (SLOW - Steric Block) OxAdd->TransMet + Ar-B(OH)2 Poison N-Binding (Poisoning) OxAdd->Poison Pyridine N binds Pd RedElim Reductive Elimination (Product Release) TransMet->RedElim Deboron Protodeboronation (Benzene Formation) TransMet->Deboron Stalled Step RedElim->Pd0

Caption: The "Stalled Step" at Transmetallation is the primary cause of failure for this compound.

References

  • Vertex AI Search. (2024). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. National Institutes of Health. 3

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Catalysts. 5

  • Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and halopyridines. 6[3][7]

  • Royal Society of Chemistry. (2012). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling. 8

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. 9[3][7][10][11][6]

Sources

Technical Support Center: 2-Methyl-3-phenylpyridine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Characterization, Purity Profiling, and Isomer Differentiation Compound ID: 2-Methyl-3-phenylpyridine (CAS: 3256-89-1) Molecular Formula: C₁₂H₁₁N MW: 169.22 g/mol [1]

Introduction: The "Isomer Trap" in Pyridine Synthesis

Welcome to the technical support hub for this compound. If you are accessing this guide, you are likely facing challenges with spectral assignment, purity verification, or isolation of this specific pyridine derivative.

The Core Challenge: The synthesis of phenyl-substituted methylpyridines (often via Suzuki-Miyaura coupling) is prone to regiochemical ambiguity. A common "silent failure" in this workflow is the inadvertent synthesis or misidentification of the regioisomer 3-methyl-2-phenylpyridine . These two compounds have identical mass (MW 169.22) and very similar polarity, making them difficult to distinguish by low-resolution MS or standard TLC.

This guide provides a self-validating logic system to confirm you have the correct 2-methyl-3-phenyl isomer and not its structural cousins.

Module 1: NMR Forensics & Structural Confirmation

Q: My Proton ( H) NMR shows a methyl singlet, but how do I confirm it's in the 2-position and not the 3-position?

A: Look at the Chemical Shift (


) and the Multiplicity of the Methyl Group. [2]

The position of the methyl group relative to the pyridine nitrogen exerts a distinct electronic effect on the methyl protons. This is your primary diagnostic tool.

  • This compound (Target): The methyl group is at the

    
    -position (C2), directly adjacent to the nitrogen. The inductive electron-withdrawing effect of the nitrogen and the magnetic anisotropy of the ring typically shift these protons downfield to 
    
    
    
    2.50 – 2.60 ppm
    .
  • 3-Methyl-2-phenylpyridine (Common Isomer): The methyl group is at the

    
    -position (C3). It is further from the nitrogen's direct influence. These protons typically appear upfield at 
    
    
    
    2.30 – 2.35 ppm
    .

Diagnostic Table: Isomer Differentiation

FeatureThis compound (Target)3-Methyl-2-phenylpyridine (Isomer)Mechanistic Reason
Methyl

~2.55 ppm (Singlet)~2.32 ppm (Singlet)

-position protons are deshielded by the adjacent electronegative Nitrogen.
H-6 Proton Doublet of doublets (dd)Doublet of doublets (dd)H-6 is

to Nitrogen in both; less diagnostic alone.
H-4 Proton Shows NOE with Phenyl ringShows NOE with Methyl groupSpatial proximity (Nuclear Overhauser Effect).
Q: The aromatic region is a mess of overlapping peaks. How do I assign the pyridine protons?

A: Use the Coupling Constants (


) to filter out the Phenyl protons. 

The phenyl ring protons usually appear as a multiplet band between 7.35–7.55 ppm. The pyridine protons, however, have distinct coupling patterns.

  • Identify H-6 (The Anchor): Look for the most downfield signal (~8.5 ppm). This is the proton adjacent to the nitrogen (C6). It should appear as a doublet of doublets (dd) (

    
     Hz, 
    
    
    
    Hz).
  • Trace the Spin System:

    • H-5: Will be a doublet of doublets (dd) or multiplet in the 7.1–7.3 ppm range. It couples strongly to H-6 (

      
       Hz) and H-4 (
      
      
      
      Hz).
    • H-4: This is the key. In your target molecule (this compound), H-4 is adjacent to the phenyl ring at C3. It often appears as a doublet of doublets around 7.5–7.7 ppm, showing meta-coupling to H-6.

Visual Logic Tree for NMR Assignment:

NMR_Logic Start Start: Analyze 1H NMR (CDCl3) CheckMethyl Check Methyl Singlet Shift Start->CheckMethyl RangeAlpha Range: 2.50 - 2.60 ppm CheckMethyl->RangeAlpha Downfield RangeBeta Range: 2.30 - 2.35 ppm CheckMethyl->RangeBeta Upfield Target Likely this compound (Target) RangeAlpha->Target Isomer Likely 3-Methyl-2-phenylpyridine (Isomer) RangeBeta->Isomer Confirm Confirmation Step: Check NOESY/ROESY Target->Confirm NOE_Target NOE: Methyl (2.55) <-> H-3/H-5? NO. Methyl is at C2. Look for NOE between H-4 and Phenyl Ring. Confirm->NOE_Target

Figure 1: Decision logic for distinguishing methyl-phenyl-pyridine isomers via 1H NMR.

Module 2: Purification & Physical State Troubleshooting

Q: I expected a solid, but I isolated a yellow oil. Is my product impure?

A: Not necessarily. This compound is typically a liquid at room temperature.

Unlike many high-melting phenyl-pyridines (like 2-phenylpyridine, mp ~270°C for the HCl salt, but the free base is often an oil or low-melting solid), the breaking of symmetry by the methyl group and the orthogonality of the phenyl ring often disrupts crystal packing.

  • Observation: Colorless to pale yellow viscous oil.

  • Boiling Point: ~268–270 °C (at atmospheric pressure); ~136 °C at 15 Torr.

  • Action: Do not attempt to recrystallize the free base. If a solid is absolutely required for stability or X-ray, convert it to the Hydrochloride salt .

    • Protocol: Dissolve oil in diethyl ether

      
       bubble dry HCl gas or add HCl in dioxane 
      
      
      
      collect white precipitate.
Q: My LC-MS shows a persistent impurity at M+H 155. What is it?

A: This is likely Biphenyl (MW 154) or a Protodeboronation byproduct.

If you synthesized this via Suzuki coupling (e.g., 3-bromo-2-methylpyridine + phenylboronic acid), a common side reaction is the homocoupling of phenylboronic acid to form Biphenyl .

  • Biphenyl (MW 154): Does not ionize well in ESI+ (Electrospray), but might show up in UV traces or GC-MS.

  • Protodeboronation: The boronic acid loses the boron group and is replaced by a proton, yielding Benzene (volatile) or if the pyridine boronic acid was used, simple methylpyridine.

  • Mass 155: This corresponds to 2-Phenylpyridine (MW 155).[3] This implies your starting material might have lacked the methyl group (check your reagent bottle!) or you have experienced a demethylation event (highly unlikely under standard Suzuki conditions). Most likely: You are seeing the [M+H]+ of a byproduct where the methyl group was absent in the starting halide.

Q: How do I remove the residual Palladium catalyst? The oil is dark.

A: Pyridines are excellent ligands for Palladium, making removal difficult.

Standard silica columns often fail to remove all Pd traces from pyridine derivatives because the nitrogen coordinates to the metal.

Protocol: The Scavenger Wash

  • Dissolve the crude oil in Ethyl Acetate.

  • Wash with a 10% aqueous solution of N-Acetylcysteine or use a commercial metal scavenger resin (e.g., SiliaMetS® Thiol).

  • Alternatively, an Acid/Base Extraction is highly effective for this compound:

    • Step 1: Dissolve oil in Et2O.

    • Step 2: Extract with 1M HCl (Product goes into aqueous phase as salt; non-basic impurities like Biphenyl stay in organic).

    • Step 3: Wash aqueous layer with fresh Et2O.

    • Step 4: Basify aqueous layer with 2M NaOH to pH > 10.

    • Step 5: Extract product back into Et2O/DCM.

Module 3: Experimental Workflow Visualization

Synthesis & Purification Logic Flow

Workflow Rxn Suzuki Coupling (Pd Catalyst, Base) Crude Crude Mixture (Dark Oil) Rxn->Crude AcidBase Acid/Base Extraction (Critical Purification Step) Crude->AcidBase OrganicWaste Organic Phase: Removes Biphenyl & Pd-Ligands AcidBase->OrganicWaste Discard AqueousPhase Aqueous Phase (pH < 2): Contains Product Salt AcidBase->AqueousPhase Keep FinalBase Basify (pH > 10) & Extract AqueousPhase->FinalBase Pure Pure this compound (Colorless Oil) FinalBase->Pure

Figure 2: Recommended purification workflow to remove non-basic impurities and metal catalysts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597839, this compound. Retrieved from [Link]

  • Reich, H. J. Proton NMR Data - Chemical Shifts of Pyridines. University of Wisconsin-Madison. (Mechanistic basis for alpha-methyl deshielding). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Anti-Inflammatory Activity of Pyridine Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both an art and a science. Pyridine derivatives have emerged as a compelling class of compounds with significant potential in modulating the inflammatory response.[1] This guide provides an in-depth, experience-driven framework for validating the anti-inflammatory activity of novel pyridine derivatives, comparing their performance against established alternatives, and offering the supporting experimental data and protocols to ensure scientific rigor.

The Rationale: Why Pyridine Derivatives?

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2] Its unique electronic properties and ability to form a variety of non-covalent interactions make it an attractive starting point for designing targeted inhibitors of key inflammatory mediators. Many pyridine derivatives have demonstrated potent anti-inflammatory effects, often attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or modulate pro-inflammatory cytokine signaling pathways.[3] This guide will walk you through the essential steps to rigorously validate these activities.

Understanding the Inflammatory Cascade: Key Molecular Targets

A successful anti-inflammatory drug discovery program hinges on a deep understanding of the underlying molecular pathways. Inflammation is a complex biological response involving a symphony of cellular and molecular players. Pyridine derivatives have been shown to interact with several key checkpoints in this cascade.

One of the most critical pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4][5] This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]

Below is a diagram illustrating a simplified overview of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Caption: Simplified NF-κB signaling pathway.

Beyond NF-κB, other critical targets for anti-inflammatory pyridine derivatives include:

  • Cyclooxygenase (COX) Enzymes: Specifically, the inducible isoform COX-2 is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] Selective COX-2 inhibition is a desirable trait to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[3][8]

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and various Interleukins (e.g., IL-6, IL-1β) are key signaling molecules that amplify the inflammatory response.[9] Direct inhibition of these cytokines or their production is a valid therapeutic strategy.[10][11]

Experimental Validation: A Multi-tiered Approach

A robust validation strategy employs a combination of in vitro and in vivo models to build a comprehensive picture of a compound's anti-inflammatory profile.

In Vitro Assays: From Broad Screening to Mechanistic Insights

In vitro assays are indispensable for initial screening and elucidating the mechanism of action in a controlled environment.

1. General Anti-inflammatory Screening: The Protein Denaturation Assay

  • Rationale: Inflammation can lead to the denaturation of tissue proteins.[12] This assay provides a simple, rapid, and cost-effective method for preliminary screening of the anti-inflammatory potential of pyridine derivatives by assessing their ability to inhibit heat-induced protein denaturation.

  • Principle: When proteins are denatured by heat, they express antigens that can trigger an autoimmune response. Compounds that can prevent this denaturation are considered to have potential anti-inflammatory activity.

2. Mechanistic Assays: Targeting Key Enzymes and Pathways

  • COX-2 Inhibition Assay: This is a cornerstone assay for evaluating NSAID-like activity.

    • Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

      • Reagent Preparation:

        • Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., DMSO).

        • Reconstitute human recombinant COX-2 enzyme in purified water and keep on ice.

        • Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.

        • Prepare a solution of Arachidonic Acid, the substrate for the COX enzyme.

      • Assay Procedure (96-well plate format):

        • To each well, add 10 µL of the diluted test inhibitor (your pyridine derivative) or the appropriate control (e.g., Celecoxib as a positive control, solvent as a vehicle control).

        • Add the COX-2 enzyme solution to all wells except the blank.

        • Add the COX Assay Buffer, COX Probe, and COX Cofactor to all wells.

        • Incubate the plate at room temperature for 10-15 minutes, protected from light.

        • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

        • Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm/ λEm = 587 nm) in kinetic mode for 10-20 minutes at room temperature.

      • Data Analysis:

        • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

        • Determine the percentage of inhibition for each concentration of the pyridine derivative compared to the vehicle control.

        • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • LPS-Induced Cytokine Release Assay in Macrophages: This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines.[13]

    • Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Macrophages [11][14]

      • Cell Culture:

        • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

        • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

      • Treatment and Stimulation:

        • Pre-treat the cells with various concentrations of the pyridine derivative or a vehicle control for 1-2 hours.

        • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

        • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

      • Quantification of TNF-α:

        • Collect the cell culture supernatant.

        • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

      • Data Analysis:

        • Calculate the percentage of inhibition of TNF-α production for each concentration of the pyridine derivative compared to the LPS-stimulated vehicle control.

        • Determine the IC50 value for the inhibition of TNF-α release.

The following diagram illustrates the general workflow for an in vitro anti-inflammatory validation experiment.

In_Vitro_Workflow Start Start: Novel Pyridine Derivative Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Compound_Treatment->Inflammatory_Stimulus Incubation Incubation Inflammatory_Stimulus->Incubation Data_Collection Data Collection (e.g., ELISA for Cytokines, Enzyme Activity Assay) Incubation->Data_Collection Data_Analysis Data Analysis (IC50 Calculation) Data_Collection->Data_Analysis End End: Validated In Vitro Activity Data_Analysis->End

Caption: General workflow for in vitro validation.

In Vivo Models: Assessing Efficacy in a Complex Biological System

In vivo models are crucial for evaluating the therapeutic potential of a compound in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall efficacy.

1. Carrageenan-Induced Paw Edema in Rodents: This is a classic and widely used model for acute inflammation.[15][16]

  • Rationale: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).[16] This model is particularly useful for evaluating compounds that inhibit mediators of the early inflammatory response, such as histamine, serotonin, and bradykinin, as well as the later-phase mediators, primarily prostaglandins.

  • Protocol: Carrageenan-Induced Paw Edema in Rats [17][18][19]

    • Animal Acclimatization:

      • Acclimatize male Wistar or Sprague-Dawley rats (180-220 g) to the laboratory conditions for at least one week before the experiment.

    • Grouping and Dosing:

      • Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., Indomethacin or Ibuprofen), and treatment groups receiving different doses of the pyridine derivative.

      • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

    • Induction of Edema:

      • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

      • Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar region of the right hind paw.[17]

    • Measurement of Paw Edema:

      • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Data Analysis:

      • Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula:

        • % Inhibition = [(Vc - Vt) / Vc] x 100

        • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

2. LPS-Induced Systemic Inflammation in Mice: This model is useful for assessing the systemic anti-inflammatory effects of a compound.[14]

  • Rationale: Intraperitoneal injection of LPS in mice triggers a robust systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream.[14] This model is valuable for evaluating the ability of a compound to modulate the systemic production of cytokines like TNF-α and IL-6.

Comparative Performance Data

The following tables summarize representative data comparing the anti-inflammatory activity of various pyridine and pyrimidine derivatives with standard NSAIDs. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro COX-2 Inhibitory Activity

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Pyridopyrimidine Derivative 9d0.546.56[8]
Imidazo[1,2-a]pyridine Derivative 5n0.07508.6[20]
Pyridine Derivative 7a76.6Not Reported[21]
Pyrimidine Derivative L1Comparable to MeloxicamHigh[1]
Celecoxib (Standard)1.115.12[8]
Ibuprofen (Standard)11.2 (for COX-2)~0.5[22]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Pyrazolo[3,4-b]pyridine 38bNot Specified64%[22]
Pyridopyrimidine Derivative 9dNot SpecifiedShowed best inhibitory activity[23]
Compound A (3-hydroxy-pyridine-4-one derivative)20Significant[15]
Ibuprofen (Standard)Not Specified40.82%[22]
Celecoxib (Standard)Not Specified69%[22]

Conclusion: A Pathway to Validation

This guide provides a comprehensive framework for the systematic validation of the anti-inflammatory activity of novel pyridine derivatives. By employing a multi-tiered approach that combines initial in vitro screening with mechanistic studies and subsequent in vivo efficacy models, researchers can build a robust data package to support the progression of promising candidates. The key to success lies in meticulous experimental design, the use of appropriate controls, and a thorough understanding of the underlying inflammatory pathways. The pyridine scaffold continues to be a rich source of potential anti-inflammatory agents, and a rigorous validation process is paramount to unlocking their therapeutic potential.

References

  • Pyridine derivatives as selective COX-2 inhibitors SAR. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (n.d.). IJSDR. Retrieved February 7, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 7, 2026, from [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega. Retrieved February 7, 2026, from [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). PubMed. Retrieved February 7, 2026, from [Link]

  • Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. (2023). International Association for the Study of Pain (IASP). Retrieved February 7, 2026, from [Link]

  • Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. (2024). KOPS - University of Konstanz. Retrieved February 7, 2026, from [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • DOT Language. (2024). Graphviz. Retrieved February 7, 2026, from [Link]

  • NF-κB signaling in inflammation. (n.d.). PubMed - NIH. Retrieved February 7, 2026, from [Link]

  • Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PMC. Retrieved February 7, 2026, from [Link]

  • Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. (2023). PubMed. Retrieved February 7, 2026, from [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). PubMed. Retrieved February 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). PMC. Retrieved February 7, 2026, from [Link]

  • Synthesized pyridine compound derivatives decreased TNF alpha and adhesion molecules and ameliorated HSV-induced inflammation in a mouse model. (2011). PubMed. Retrieved February 7, 2026, from [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

  • Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. (2016). PMC. Retrieved February 7, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved February 7, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved February 7, 2026, from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved February 7, 2026, from [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. Retrieved February 7, 2026, from [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • NF-kB-dependent Signaling Pathway. (2023). JoVE. Retrieved February 7, 2026, from [Link]

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. (n.d.). Research Unit of Computer Graphics | TU Wien. Retrieved February 7, 2026, from [Link]

  • Small-Molecule Inhibition of TNF-alpha. (2006). SSRL. Retrieved February 7, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Dot Language (graph based diagrams). (2018). Medium. Retrieved February 7, 2026, from [Link]

  • Drawing graphs with dot. (2015). Graphviz. Retrieved February 7, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 7, 2026, from [Link]

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

  • LPS-Induced Cytokine Release Model. (n.d.). Charles River Laboratories. Retrieved February 7, 2026, from [Link]

  • ASAP (As Soon As Publishable). (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Special Issue “Immune-Inflammatory and Oxidative Stress Signaling Pathways Involved in Human Disorders”. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Kinetics of the LPS-inducible cytokine release in human whole blood.... (n.d.). ResearchGate. Retrieved February 7, 2026, from [https://www.researchgate.net/figure/Kinetics-of-the-LPS-inducible-cytokine-release-in-human-whole-blood-Heparinized-blood_fig1_11843343]([Link] cytokine-release-in-human-whole-blood-Heparinized-blood_fig1_11843343)

Sources

Benchmarking 2-Methyl-3-phenylpyridine against known CDK2 inhibitors

Positive results from this workflow—namely, potent biochemical and cellular activity coupled with a clear G1 cell cycle arrest—would provide a strong rationale for advancing the compound to further studies. These would include kinase selectivity profiling across a broad panel of kinases to ensure target specificity, co-crystallography with CDK2 to elucidate the binding mode, and ultimately, evaluation in in vivo cancer models to assess therapeutic efficacy. [18][19]

References

  • G1 Therapeutics. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. Retrieved from G1 Therapeutics. [Link]

  • Ali, A., et al. (2023). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Cancers. [Link]

  • Hardcastle, I. R., et al. (2011). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from BPS Bioscience. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Levkau, B., et al. (1998). Cleavage of p21(Cip1/Waf1) and p27(Kip1) mediates apoptosis in endothelial cells through activation of Cdk2: role of a caspase cascade. Molecular Cell. [Link]

  • Sharma, G., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. IUCrJ. [Link]

  • Huang, C., et al. (2012). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncotarget. [Link]

  • Wesierska-Gadek, J., et al. (2000). A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: Biochemical identification using Xenopus egg extracts. PNAS. [Link]

  • Al-Hujaily, E., et al. (2023). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from Creative Diagnostics. [Link]

  • Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. [Link]

  • Arris, C. E., et al. (2000). Crystal Structures of Ligand 1 and 4 Bound in Active and Inactive CDK2.... Journal of Medicinal Chemistry. [Link]

  • Jeffrey, P. D., et al. (1995). Mechanism of CDK activation revealed by the structure of a cyclinA-CDK2 complex. Nature. [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals. [Link]

  • ResearchGate. (n.d.). CDK4/6 and CDK2 inhibitors modulate cell cycle and cyclin levels.... Retrieved from ResearchGate. [Link]

  • MD Anderson Cancer Center. (2023). The next generation of CDK inhibitors is coming. Retrieved from MD Anderson Cancer Center. [Link]

A Researcher's Guide to Validating the Mechanism of Action of 2-Methyl-3-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both an art and a rigorous science. The 2-Methyl-3-phenylpyridine core represents a privileged structure in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities.[1][2] However, elucidating the precise mechanism of action (MoA) is paramount for advancing these compounds through the development pipeline. This guide provides an in-depth, technically-grounded framework for validating the MoA of novel this compound derivatives, moving beyond a simple checklist of experiments to a logically flowing, self-validating system of inquiry.

The Investigative Funnel: A Strategic Approach to MoA Validation

A robust MoA validation strategy can be conceptualized as a funnel, starting with broad, high-throughput screening to identify potential biological targets and progressively narrowing down to specific cellular pathways and in-cell target engagement. This approach ensures a comprehensive understanding of the compound's activity while efficiently allocating resources.

A Broad Target Screening (e.g., Kinase Panel, GPCR Panel) B Biochemical Validation of Hits (e.g., IC50 Determination, Binding Assays) A->B  Identify Primary Targets C Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay) B->C  Confirm Direct Binding D Phenotypic & Pathway Analysis (e.g., Cell Proliferation, Signaling Pathway Modulation) C->D  Link Target to Cellular Effect E Definitive MoA Confirmation (e.g., Target Knockdown/Rescue) D->E  Establish Causality

Caption: The Investigative Funnel for MoA Validation.

Phase 1: Casting a Wide Net - Initial Target Identification

The first critical step is to hypothesize and experimentally test a range of potential primary targets. Given the structural motifs of many pyridine derivatives, protein kinases and G-protein coupled receptors (GPCRs) are logical starting points.[1][3]

Comparative Analysis of Kinase Inhibition

Many pyridine-containing compounds have been identified as kinase inhibitors.[4][5][6] A broad kinase panel screening is an efficient first pass to identify potential targets within the human kinome.

Table 1: Illustrative Kinase Inhibition Profile of Pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference Compound (Staurosporine) IC50 (nM)
MPP-001 PIM-14416.7
MPP-002 c-Met3,4208,190 (Erlotinib)
MPP-003 CDK2240-
MPP-004 VRK1150-

Note: Data is illustrative and compiled from studies on various pyridine derivatives to demonstrate comparative analysis.[4][5][6][7][8]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a robust, high-throughput method for quantifying kinase activity and inhibition.[9]

Principle: The HTRF KinEASE™ assay measures the phosphorylation of a universal biotinylated peptide substrate by the kinase of interest. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-serine/threonine or -tyrosine antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the proximity of the europium donor and the XL665 acceptor results in a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound derivative in DMSO.

    • Prepare the kinase, biotinylated substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the compound dilution.

    • Add 4 µL of the kinase solution.

    • Initiate the reaction by adding 4 µL of the ATP/substrate mixture.

    • Incubate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Detection:

    • Add 5 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

cluster_0 Kinase Reaction cluster_1 HTRF Detection Kinase Kinase Substrate Biotinylated Substrate Kinase->Substrate Phosphorylation ATP ATP Inhibitor This compound Derivative Inhibitor->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Eu_Ab Eu-Antibody PhosphoSubstrate->Eu_Ab Binds SA_XL665 SA-XL665 PhosphoSubstrate->SA_XL665 Binds to Biotin Eu_Ab->SA_XL665 FRET Signal

Caption: HTRF Kinase Inhibition Assay Workflow.

Phase 2: Confirming Direct Target Engagement in a Cellular Context

A positive result in a biochemical assay is a strong indicator of a direct interaction, but it is crucial to confirm that the compound engages its target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding. By heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if the compound has engaged its target.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the this compound derivative or vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blot or other protein quantification methods to detect the target protein.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Elucidating the Downstream Signaling Consequences

Once direct target engagement is confirmed, the next logical step is to investigate the compound's effect on the downstream signaling pathways regulated by the target.

Case Study: Inhibition of the MAPK/ERK Pathway

If the primary target is a kinase involved in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as MEK or ERK, we would expect to see a decrease in the phosphorylation of downstream substrates.

Experimental Protocol: Western Blotting for Phospho-ERK

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using antibodies that recognize both the total and the phosphorylated forms of a protein, we can assess the effect of an inhibitor on its activation state.[6]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the this compound derivative for the desired time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot.

    • Strip the membrane and re-probe with an antibody for total ERK to confirm equal loading.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

cluster_0 MAPK Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->MEK Inhibition

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.

Table 2: Comparative Cellular Activity of Pyridine Derivatives

Compound IDCell LineAntiproliferative IC50 (µM)p-ERK Inhibition (IC50, µM)
MPP-001 MCF-79.211.5
MPP-002 HepG-23.420.8
MPP-003 HCT-1167.412.1

Note: Data is illustrative and compiled from studies on various pyridine derivatives to demonstrate comparative analysis.[7]

Alternative Target Class: G-Protein Coupled Receptors (GPCRs)

Should initial screening suggest activity at GPCRs, a different set of validation assays is required.

Radioligand Binding Assay

Principle: This "gold standard" assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand for the same binding site.[10][11]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the target GPCR.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) and increasing concentrations of the this compound derivative.

  • Separation and Counting:

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be converted to a Ki (inhibition constant).

Functional Assay: Calcium Mobilization

Principle: Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Step-by-Step Methodology:

  • Cell Loading:

    • Load cells expressing the target GPCR with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement:

    • In a fluorescence plate reader, measure the baseline fluorescence.

    • Add the this compound derivative (to test for agonist activity) or add an agonist in the presence of the derivative (to test for antagonist activity).

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • Plot the peak fluorescence intensity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion: Building a Coherent MoA Narrative

Validating the mechanism of action of this compound derivatives requires a multi-faceted and logical experimental approach. By systematically progressing from broad target screening to specific biochemical and cell-based assays, researchers can build a robust and compelling case for a compound's MoA. This guide provides a framework and detailed methodologies to empower scientists in their quest to translate promising chemical matter into well-characterized drug candidates. The key is not just to perform the experiments, but to understand the causal links between them, creating a self-validating system that stands up to the rigors of drug development.

References

  • Alamshanya, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 868-883. [Link]

  • Barajas-Carrillo, V. J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5488. [Link]

  • Bio-protocol. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 6(19). [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2019). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 18(11), 829-842. [Link]

  • Hassan, A. S., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(44), 40165-40180. [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Science's STKE, 2004(257), tr18. [Link]

  • Moustafa, A. H., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(19), 5249-5262. [Link]

  • Shehata, M. A., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(23), 8235. [Link]

  • Taliani, S., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 150, 845-859. [Link]

  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

  • Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6239-6253. [Link]

  • Xu, H., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]

  • Zareba, G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ChemRxiv. [Link]

  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 374-381. [Link]

  • The IC50 values for the illustrative data table were sourced from multiple publications to provide a comparative context.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Methyl-3-phenylpyridine is a critical aspect of laboratory safety and environmental responsibility. As a pyridine derivative, this compound is classified as hazardous waste and necessitates specialized handling and disposal procedures to mitigate risks to personnel and the environment. Under no circumstances should this chemical be discarded down the drain or mixed with non-hazardous waste. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring compliance with regulatory standards and promoting a culture of safety in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a heterocyclic compound that presents several potential hazards. A thorough understanding of these risks is the foundation of safe handling and disposal.

Primary Hazards:

  • Toxicity: This compound is harmful if swallowed or inhaled and is toxic in contact with skin. It can cause severe skin burns and eye damage.

  • Irritation: It is a known irritant to the skin, eyes, and respiratory tract.[2][3]

Key Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for making informed decisions regarding its handling, storage, and disposal.

PropertyValueSource
Molecular Formula C₁₂H₁₁N[3][4][5]
Molecular Weight 169.22 g/mol [3][4]
Appearance Brown clear liquid[2][4]
Boiling Point 136-137 °C @ 15 Torr[5]
Density ~1.06 g/cm³[4][5]
Flash Point 108.1 °C[5]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound in any capacity, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.

  • Body Protection: A fully buttoned lab coat should be worn to protect the skin.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Spill Management: Immediate and Decisive Action

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.

  • Collect: Carefully collect the absorbed material and place it into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be carried out in a systematic and compliant manner. The following flowchart and detailed steps outline the necessary procedures.

DisposalWorkflow This compound Disposal Workflow A Waste Generation (Pure compound, solutions, contaminated materials) B Segregate Waste (Keep separate from other waste streams) A->B C Select Compatible Container (Sealable, airtight, chemically resistant) B->C D Label Container ('Hazardous Waste', chemical name, date) C->D E Store Safely (Cool, dry, well-ventilated area, away from incompatibles) D->E F Arrange for Professional Disposal (Contact licensed hazardous waste disposal company) E->F G Incineration (Primary recommended disposal method) F->G H Documentation (Maintain records of disposal) G->H

Disposal Workflow for this compound

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated hazardous waste container.

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene), be sealable, and airtight.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.

  • Waste Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.

  • Professional Disposal:

    • The primary and recommended method for the disposal of pyridine-containing waste is incineration.[6] This should be carried out by a licensed and certified hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for the collection and disposal of the waste in accordance with all federal, state, and local regulations.

  • Record Keeping:

    • Maintain accurate records of the amount of waste generated and the date of its disposal. This documentation is crucial for regulatory compliance.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the safety of their colleagues, protect the environment, and maintain full compliance with all relevant regulations. A proactive and informed approach to chemical waste management is paramount in fostering a safe and sustainable laboratory environment.

References

  • Sigma-Aldrich Inc. (2025). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%.
  • Ossila Ltd. (2022). Ir(ppy)3 - SAFETY DATA SHEET.
  • Sigma-Aldrich Inc. (2025). A75706 - SAFETY DATA SHEET.
  • Wikipedia. (n.d.). 2-Phenylpyridine.
  • Autech Industry Co.,Limited. (n.d.). Key Properties and Applications of 3-Methyl-2-phenylpyridine for Synthesis.
  • Chem-Impex International, Inc. (n.d.). 2-Phenylpyridine-3-carboxylic acid.
  • New Jersey Department of Health. (n.d.). Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY.
  • ECHEMI. (n.d.). 2-Phenyl-3-pyridinol SDS, 3308-02-9 Safety Data Sheets.
  • Elsevier. (2023). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. Food and Chemical Toxicology, 182S.
  • Thermo Fisher Scientific. (2025). 3 - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 3256-89-1, this compound Formula.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-phenylpyridine. PubChem Compound Database.
  • Central Drug House (P) Ltd. (n.d.). 2-Amino-3-Methylpyridine CAS No 1603-40-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Capot Chemical Co.,Ltd. (2026). MSDS of 5-(Methyl-d3)-2-phenyl pyridine.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a professional in the field of drug discovery and development, you understand that meticulous attention to safety is not merely a regulatory requirement but the very foundation of scientific integrity and innovation. The pyridine chemical scaffold is a cornerstone of modern medicinal chemistry, but its derivatives demand respect and careful handling.[1] This guide provides an in-depth, procedural framework for the safe handling of 2-Methyl-3-phenylpyridine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the principle of proactive risk mitigation, ensuring that every experimental step is a self-validating system of safety.

Understanding the Risk: A Hazard Profile Based on Analogs

Substituted pyridines are known to present a range of health hazards. Based on data for compounds like 3-Methyl-2-phenylpyridine, 2-Amino-3-methylpyridine, and 2-Methylpyridine, we can anticipate that this compound is likely to be:

  • An Irritant: Causes irritation to the eyes, skin, and respiratory tract.[2]

  • Acutely Toxic: Potentially toxic if swallowed, inhaled, or in contact with skin.[3][4][5]

  • An Organ Toxin: May cause damage to organs through prolonged or repeated exposure.[4]

Therefore, all handling procedures must be designed to eliminate routes of exposure—inhalation, ingestion, and dermal contact.

The First Line of Defense: Engineering Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of engineering controls.

Chemical Fume Hood: All procedures involving this compound, from weighing solids to preparing solutions and running reactions, must be performed inside a certified chemical fume hood.[6] This ensures that any vapors or aerosols are effectively captured and exhausted, protecting the user from respiratory exposure.

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][7]

Core Directive: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety glasses with side shields (minimum); tightly fitting goggles recommended.Nitrile or neoprene gloves (double-gloving recommended).Full-length lab coat.Not required if performed in a fume hood.
Preparing Solutions Tightly fitting chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).Chemical-resistant apron over a full-length lab coat.Not required if performed in a fume hood.
Running Reactions/Transfers Chemical splash goggles and a face shield.[8]Nitrile or neoprene gloves (double-gloving recommended).Chemical-resistant apron over a full-length lab coat.Not required if performed in a fume hood.
Handling Spills Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Impervious, chemical-resistant suit or apron.Air-purifying respirator with organic vapor cartridges if spill is large or outside of a fume hood.[2][9]

Causality of Choices:

  • Eye Protection: The progression from safety glasses to goggles and a face shield corresponds to an increasing risk of splashes and aerosols. Pyridine derivatives are known to cause serious eye irritation.[2][5][7]

  • Hand Protection: Nitrile or neoprene gloves are specified because they offer good resistance to pyridine-based compounds, unlike latex which provides poor protection.[6][10] Double-gloving is a field-proven best practice that provides an extra layer of security against tears and permeation.

  • Body Protection: A lab coat is the minimum standard. A chemical-resistant apron is added during liquid transfers to protect against splashes of concentrated solutions.[2]

Operational Plan: Step-by-Step Protocols

Confidence in the lab comes from established, repeatable procedures. Follow these steps to ensure a safe workflow.

  • Gloves: Before donning, inflate each glove with air to check for pinholes or tears.

  • Eyewear: Ensure goggles and face shields are clean and free of scratches that could impair vision. Check that the strap on goggles is in good condition.

  • Lab Coat/Apron: Check for any signs of chemical degradation, rips, or contamination from previous work.

  • Fume Hood: Verify that the fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

The sequence of putting on and, more importantly, taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Goggles / Face Shield don3 3. Gloves (pull cuffs over lab coat sleeves) doff1 1. Gloves (peel off without touching exterior) don3->doff1 Perform Work doff2 2. Apron / Gown doff3 3. Goggles / Face Shield (handle by straps/headband) doff4 4. Lab Coat (peel off, turning inside out) WashHands2 Wash Hands Thoroughly doff4->WashHands2 WashHands1 Wash Hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.